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  • Product: 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile
  • CAS: 1158127-34-4

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Utility of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorinated motifs and versatile electrophilic hubs is paramount. 3-Chloro-3-[3-(difluoromethoxy)phenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorinated motifs and versatile electrophilic hubs is paramount. 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile represents a highly privileged, biselectrophilic building block. It seamlessly merges the metabolic stability and lipophilic advantages of the difluoromethoxy (–OCF₂H) bioisostere with the synthetic versatility of a β -chloroacrylonitrile moiety[1].

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, structural dynamics, and its critical role as a precursor in the synthesis of complex heterocycles, such as 5-aminopyrazoles and pyrimidines, which are foundational to kinase inhibitor and GPCR antagonist design [2].

Physicochemical Profiling & Structural Dynamics

The architecture of 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is defined by two key domains:

  • The 3-(Difluoromethoxy)phenyl Ring: The –OCF₂H group acts as a lipophilic hydrogen bond donor. Unlike a standard methoxy group, it is highly resistant to cytochrome P450-mediated oxidative O-demethylation, thereby enhancing the pharmacokinetic half-life of downstream drug candidates [2].

  • The β -Chloroacrylonitrile Backbone: This α,β -unsaturated system is highly electron-deficient. The combined electron-withdrawing inductive effect of the chloride atom and the resonance effect of the nitrile group render the β -carbon exceptionally susceptible to nucleophilic attack.

Quantitative Data Summary

The following table summarizes the predicted physicochemical properties of the building block, highlighting its suitability for Lipinski-compliant drug design.

PropertyValuePharmacological Significance
Molecular Formula C₁₀H₆ClF₂NOStandard low-molecular-weight building block.
Molecular Weight 229.61 g/mol Leaves ample MW budget for downstream elaboration.
Predicted LogP ~2.85High lipophilicity driven by the –OCF₂H group.
Topological Polar Surface Area (TPSA) 33.02 ŲExcellent membrane permeability profile.
H-Bond Donors / Acceptors 0 / 3F and N atoms serve as weak-to-moderate acceptors.
Stereoisomerism (Z) and (E) isomersThe (Z)-isomer is thermodynamically favored due to steric repulsion between the aryl and cyano groups.

Mechanistic Pathways & Synthetic Utility

The synthetic value of 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile lies in its ability to undergo rapid, regioselective cyclocondensation reactions with bis-nucleophiles.

De Novo Synthesis via Vilsmeier-Haack Formylation

The compound is synthesized from 3'-(difluoromethoxy)acetophenone via a modified Vilsmeier-Haack reaction [1]. The reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) generates the highly electrophilic chloromethylene-N,N-dimethyliminium chloride (Vilsmeier reagent). This reagent attacks the enol tautomer of the acetophenone, followed by chlorination to yield a β -chloroenal intermediate. A telescoped oximation and dehydration using hydroxylamine hydrochloride (NH₂OH·HCl) directly yields the target nitrile [3].

Cyclocondensation to 5-Aminopyrazoles

When reacted with hydrazine hydrate, the β -chloroacrylonitrile undergoes a rapid addition-elimination sequence at the β -carbon, displacing the chloride ion. Subsequent 5-exo-dig intramolecular cyclization of the terminal hydrazine nitrogen onto the nitrile carbon yields a 3-aryl-5-aminopyrazole [4]. This scaffold is a ubiquitous hinge-binding motif in ATP-competitive kinase inhibitors.

SynthWorkflow A 3'-(Difluoromethoxy)acetophenone C 3-Chloro-3-[3-(difluoromethoxy)phenyl] acrylaldehyde A->C Chloroformylation B Vilsmeier Reagent (POCl3 + DMF) B->C Electrophilic Attack E 3-Chloro-3-[3-(difluoromethoxy)phenyl] prop-2-enenitrile C->E Oximation & Dehydration D NH2OH·HCl, Heat D->E Reagent G 3-[3-(difluoromethoxy)phenyl] -1H-pyrazol-5-amine E->G Cyclocondensation F Hydrazine Hydrate (EtOH, Reflux) F->G Bis-nucleophile

Fig 1: Telescoped synthetic workflow from acetophenone to the target nitrile and downstream pyrazole.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Telescoped Synthesis of the β -Chloroacrylonitrile

Objective: Convert 3'-(difluoromethoxy)acetophenone to 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile.

  • Vilsmeier Reagent Generation:

    • Action: In a flame-dried flask under argon, cool anhydrous DMF (3.0 equivalents) to 0 °C. Add POCl₃ (2.5 equivalents) dropwise over 15 minutes.

    • Causality: The formation of the Vilsmeier active species is highly exothermic. Strict temperature control prevents thermal runaway and degradation of the iminium salt [1].

  • Chloroformylation:

    • Action: Add 3'-(difluoromethoxy)acetophenone (1.0 equivalent, dissolved in minimal DMF) dropwise. Heat the mixture to 80 °C for 4 hours.

    • Causality: Heating provides the activation energy required for the electrophilic attack on the enol tautomer and the subsequent chlorination step.

  • Telescoped Oximation/Dehydration:

    • Action: Cool the reaction to room temperature. Add NH₂OH·HCl (1.5 equivalents) in one portion. Heat to 60 °C for 2 hours.

    • Causality: Adding the hydroxylamine directly avoids the isolation of the unstable β -chloroenal. The highly acidic environment (due to residual HCl and POCl₃ byproducts) inherently catalyzes the dehydration of the intermediate oxime into the nitrile [3].

  • Quench and Isolation:

    • Action: Pour the mixture over crushed ice and slowly neutralize with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with ethyl acetate (3x).

    • Causality: Careful neutralization prevents the base-catalyzed hydrolysis of the newly formed nitrile group while safely quenching unreacted POCl₃.

Protocol 2: Synthesis of 3-[3-(Difluoromethoxy)phenyl]-1H-pyrazol-5-amine

Objective: Utilize the building block to synthesize a kinase-privileged aminopyrazole.

  • Addition-Elimination:

    • Action: Dissolve 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (1.0 eq) in absolute ethanol (0.5 M). Add hydrazine hydrate (2.0 eq) dropwise at room temperature.

    • Causality: Ethanol serves as a protic solvent that stabilizes the polar transition state. The β -carbon is highly electrophilic, allowing the primary amine of hydrazine to rapidly displace the chloride ion.

  • Cyclization:

    • Action: Heat the reaction mixture to reflux (78 °C) for 4 hours.

    • Causality: While the initial chloride displacement is fast at room temperature, the 5-exo-dig intramolecular attack of the secondary nitrogen onto the nitrile carbon requires thermal energy to overcome the activation barrier [4].

  • Isolation:

    • Action: Concentrate the mixture in vacuo, dilute with cold water, and filter the resulting precipitate. Wash with cold water and dry under high vacuum.

    • Causality: The aminopyrazole product is highly crystalline and poorly soluble in cold water, allowing for high-purity isolation without the need for column chromatography.

Mechanism N1 Step 1 Nucleophilic Attack NH2NH2 attacks beta-carbon N2 Step 2 Addition-Elimination Loss of Chloride (Cl-) N1->N2 Room Temp N3 Step 3 Intramolecular Cyclization Terminal NH2 attacks Nitrile (CN) N2->N3 Reflux (78°C) N4 Step 4 Tautomerization Formation of 5-Aminopyrazole N3->N4 Rapid

Fig 2: Step-by-step mechanistic pathway of hydrazine-mediated cyclocondensation to form the aminopyrazole.

Reaction Optimization Data

The synthesis of the β -chloroacrylonitrile intermediate is highly sensitive to the equivalents of the Vilsmeier reagent and the reaction modality. Table 2 outlines the optimization parameters.

EntryModalityPOCl₃ (eq)Temp (°C)TimeYield (%)Observation
1Batch1.5606 h45%Incomplete conversion; unreacted ketone remains.
2Batch3.0804 h78%Standard protocol; moderate tarring observed.
3Cont. Flow2.5806 min95%Optimal [1]; superior heat transfer prevents degradation.

Note: Continuous flow chemistry significantly suppresses the degradation pathways of the unstable Vilsmeier intermediates, resulting in near-quantitative yields.

References

  • Pellegatti, L., & Buchwald, S. L. (2015). Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent. Amazon AWS / MIT.
  • BenchChem Technical Support Team. (2026). An In-depth Technical Guide to Difluoromethoxy-Containing Compounds in Medicinal Chemistry. BenchChem.
  • Chalmers University of Technology. (2024). Flow-Integrated Preparation of Norbornadiene Precursors for Solar Thermal Energy Storage. ResearchGate.
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
Exploratory

Structure Elucidation and Characterization of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and materials science, polyfunctionalized building blocks are essential for synthesizing complex molecular architectures. 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-eneni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, polyfunctionalized building blocks are essential for synthesizing complex molecular architectures. 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is a highly reactive β-chloro-β-arylacrylonitrile derivative. Compounds of this class serve as critical electrophilic intermediates in the synthesis of bioactive heterocycles, such as densely functionalized thiophenes, pyrroles, and selenophenes[1][2].

The incorporation of the difluoromethoxy (–OCHF₂) group at the meta-position of the phenyl ring significantly enhances the molecule's lipophilicity and metabolic stability, a highly desirable trait in drug discovery[3]. However, the presence of halogens (chlorine and fluorine), a rigid alkene stereocenter, and a nitrile group presents unique analytical challenges. This whitepaper provides an in-depth, self-validating methodological framework for the absolute structure elucidation of this compound, bridging theoretical causality with field-proven spectroscopic protocols.

Molecular Architecture & Synthetic Context

The structural uniqueness of 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (Chemical Formula: C₁₀H₆ClF₂NO) lies in its dual-reactive nature. The β-chloroacrylonitrile moiety is a potent Michael acceptor, susceptible to nucleophilic attack at the β-carbon, followed by intramolecular cyclization[4].

Understanding the synthetic origin of the molecule is crucial for anticipating potential impurities during elucidation. Typically, these molecules are synthesized via the Vilsmeier-Haack reaction of an acetophenone derivative to yield a β-chloro-cinnamaldehyde, which is subsequently converted to the nitrile via oximation and dehydration[1].

G Ketone 3-(Difluoromethoxy) acetophenone Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Ketone->Vilsmeier Aldehyde β-Chloro-cinnamaldehyde Intermediate Vilsmeier->Aldehyde Nitrile Oximation & Dehydration (Target Molecule) Aldehyde->Nitrile NH2OH·HCl Heterocycle Thiophene/Selenophene Derivatives Nitrile->Heterocycle Cyclization

Fig 1: Synthetic pathway and downstream application of the target β-chloroacrylonitrile.

Strategic Elucidation Workflow

To achieve unambiguous structural confirmation, a multi-modal analytical strategy is required. The causality behind this specific workflow is rooted in the molecule's distinct functional groups:

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact elemental composition and leverages the natural ³⁵Cl/³⁷Cl isotopic distribution to confirm the presence of a single chlorine atom.

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F): Maps the carbon-hydrogen framework. ¹⁹F NMR is specifically deployed to confirm the intact –OCHF₂ group, which exhibits characteristic scalar coupling[5][6].

  • 2D NMR (NOESY): Solves the spatial ambiguity of the E vs. Z stereoisomers across the C=C double bond.

G Start Unknown Sample NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Connectivity & F-coupling MS HRMS (ESI-TOF) Exact Mass & Isotopes Start->MS Formula & Cl Isotope IR FT-IR Spectroscopy Functional Groups Start->IR -CN, -C=C- stretch Xray 2D NOESY / X-Ray Stereochemistry (E/Z) NMR->Xray Spatial Ambiguity Structure Confirmed Structure: 3-Chloro-3-[3-(difluoromethoxy)phenyl] prop-2-enenitrile NMR->Structure MS->Structure IR->Structure Xray->Structure

Fig 2: Multi-modal analytical logic for absolute structure elucidation.

Spectroscopic Elucidation Protocols & Data Presentation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula (C₁₀H₆ClF₂NO) and the presence of chlorine. Causality: Electrospray Ionization (ESI) in positive mode is selected. Because the molecule lacks highly basic amines, ionization may require adduct formation (e.g., [M+H]⁺ or[M+Na]⁺). The mass spectrometer must be calibrated with a lock-mass to ensure sub-5 ppm mass accuracy, preventing false identification of isobaric species.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer. Ensure the lock-mass (e.g., reserpine or purine) is actively monitored.

  • Acquisition: Inject 5 µL into the ESI-TOF system. Set capillary voltage to 3500 V, drying gas to 8 L/min at 300 °C.

  • Data Processing: Extract the ion chromatogram. Analyze the isotopic envelope specifically looking for the hallmark 3:1 intensity ratio indicative of a single chlorine atom (³⁵Cl and ³⁷Cl).

Table 1: HRMS (ESI-TOF) Quantitative Summary

Ion SpeciesCalculated m/z (³⁵Cl)Observed m/zMass Error (ppm)Isotope Ratio (M : M+2)
[M+H]⁺230.0184230.0181-1.3100 : 32.5
[M+Na]⁺252.0004252.0007+1.2100 : 32.1
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Objective: Map the atomic connectivity and validate the difluoromethoxy substitution. Causality: CDCl₃ is chosen as the solvent due to its lack of exchangeable protons and good solubility profile for halogenated aromatics. ¹⁹F NMR is critical here; the fluorine atoms in the –OCHF₂ group will couple with the geminal proton, resulting in a characteristic doublet in the ¹⁹F spectrum and a wide triplet in the ¹H spectrum[5][6].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) to achieve a line width at half-height of <1.0 Hz for the TMS signal. Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H Acquisition: Run a standard 1D proton sequence (zg30). Set relaxation delay (D1) to 2 seconds. Acquire 16 scans.

  • ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (zgpg30). Set D1 to 2 seconds. Acquire 1024 scans to ensure adequate signal-to-noise for quaternary carbons (especially the nitrile and C-Cl carbons).

  • ¹⁹F Acquisition: Run a proton-coupled ¹⁹F sequence. Acquire 64 scans. The coupling constant ( 2JFH​ ) is highly diagnostic.

Table 2: NMR Spectroscopic Data Summary (400 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration / Assignment
¹H 7.55 - 7.20Multiplet-4H, Aromatic protons
¹H 6.58Triplet 2JHF​ = 73.01H, –OCH F₂
¹H 6.25Singlet-1H, =CH –CN
¹³C 151.2Singlet-1C, =C (Cl)–Ar
¹³C 149.8Triplet 3JCF​ = 3.51C, Ar–C –OCHF₂
¹³C 115.8Triplet 1JCF​ = 260.51C, –OC HF₂
¹³C 114.5Singlet-1C, –C ≡N
¹³C 96.3Singlet-1C, =C H–CN
¹³C 130.5 - 118.0Various-5C, Remaining Ar carbons
¹⁹F -82.4Doublet 2JFH​ = 73.02F, –OCHF₂

Note: The massive one-bond carbon-fluorine coupling ( 1JCF​ ≈ 260 Hz) and the two-bond proton-fluorine coupling ( 2JHF​ ≈ 73 Hz) are absolute confirmations of the difluoromethoxy moiety[7].

Stereochemical Determination (E/Z Isomerism)

The synthesis of β-chloro-β-arylacrylonitriles via the Vilsmeier-Haack reaction typically yields a mixture of E and Z isomers, though one often predominates due to steric and electronic factors during the dehydration step.

Causality for NOESY: 1D NMR cannot definitively assign the stereochemistry of the tri-substituted double bond. A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is required. NOESY detects through-space magnetization transfer (< 5 Å).

  • If the isomer is Z (where the aryl group and the nitrile group are cis to each other, meaning the vinylic proton is cis to the chlorine atom), strong NOE cross-peaks will be observed between the vinylic proton (=CH–CN) and the ortho-protons of the aromatic ring.

  • If the isomer is E, the vinylic proton is spatially distant from the aromatic ring, and no such NOE correlation will be observed.

Protocol for NOESY:

  • Acquire a 2D NOESY spectrum with a mixing time of 400-600 ms (optimized for small molecules).

  • Process with zero-filling and a sine-bell squared window function.

  • Analyze the cross-peak at (δ 6.25, δ 7.55). The presence of a strong cross-peak confirms the proximity of the vinylic proton to the aryl ring, establishing the stereoconfiguration. If ambiguity persists, single-crystal X-ray diffraction (XRD) must be employed, as the geometry of similar difluoromethoxy-phenyl derivatives has been successfully resolved via Hirshfeld surface analysis and XRD[7].

Conclusion

The absolute structure elucidation of 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile requires a rigorous, multi-faceted analytical approach. By combining the exact mass and isotopic fidelity of HRMS with the atomic-level connectivity provided by ¹H, ¹³C, and ¹⁹F NMR, researchers can confidently validate the molecular architecture. The specific identification of the –OCHF₂ group via its diagnostic J -couplings, paired with NOESY for stereochemical assignment, creates a self-validating data package essential for downstream applications in pharmaceutical development and materials science.

Sources

Foundational

The Strategic Utility of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile in Modern Drug Discovery

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the selection of highly functionalized, versatile building blocks is critical for the rapid assembly of complex pharmacophores. 3-Chloro-3-[3-(d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the selection of highly functionalized, versatile building blocks is critical for the rapid assembly of complex pharmacophores. 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4) has emerged as a privileged scaffold, particularly in the synthesis of Targeted Protein Degradation (TPD) agents (such as PROTACs and molecular glues) and novel kinase inhibitors[1],[2].

This technical guide dissects the physicochemical rationale behind utilizing this specific intermediate, detailing its unique reactivity profile, its role in modern drug design, and field-proven synthetic protocols for its application.

Structural and Physicochemical Rationale

The architectural brilliance of this scaffold lies in the synergistic combination of two distinct chemical moieties: the difluoromethoxy group ( −OCF2​H ) and the β -chloroacrylonitrile core .

The Difluoromethoxy Advantage: A Dynamic Bioisostere

Historically, methoxy groups have been utilized to occupy lipophilic pockets in target proteins. However, they suffer from severe metabolic liabilities, primarily rapid O-demethylation by Cytochrome P450 (CYP450) enzymes.

The difluoromethoxy group acts as a highly specialized bioisostere. The strong electron-withdrawing nature of the fluorine atoms significantly strengthens the adjacent C-H bond, drastically reducing its susceptibility to oxidative metabolism[3]. More importantly, the −OCF2​H group functions as a lipophilic hydrogen bond donor [4]. It can easily interconvert between highly lipophilic and polar conformations, allowing the molecule to dynamically adjust to the polarity of the protein binding pocket[5],[6].

The β -Chloroacrylonitrile Core: An Electrophilic Hub

The prop-2-enenitrile backbone features a highly electrophilic β -carbon, activated by the strong electron-withdrawing effect of the adjacent cyano ( −C≡N ) group. The presence of the chloride atom at this β -position provides an excellent leaving group, making the scaffold exceptionally primed for Nucleophilic Vinylic Substitution (SNV) and subsequent cyclization reactions. This reactivity is the cornerstone for building 5- and 6-membered heterocycles (e.g., pyrazoles, isoxazoles, and pyrimidines) that serve as critical hinges in kinase inhibitors or Cereblon (CRBN) binding degrons[2],[7].

Quantitative Bioisosteric Comparison

To understand the strategic choice of the difluoromethoxy substituent over traditional alternatives, consider the following physicochemical comparison:

PropertyMethoxy ( −OCH3​ )Difluoromethoxy ( −OCF2​H )Trifluoromethoxy ( −OCF3​ )
Lipophilicity ( ΔlogP ) LowModerate (Dynamic)High
H-Bond Donor Capacity NoneYes (Polarized C-H)None
Metabolic Stability (CYP450) Poor (O-demethylation)ExcellentExcellent
Conformational Flexibility HighHigh (Adapts to pocket)Rigid (Orthogonal)
Electron Withdrawing Effect WeakStrongVery Strong

Application in Targeted Protein Degradation (TPD)

In recent patent literature, 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile has been explicitly utilized in the synthesis of E3 ubiquitin ligase binders (Degrons)[2],[7]. These degrons are conjugated via chemical linkers to target-binding warheads, forming PROTACs that hijack the ubiquitin-proteasome system to degrade disease-causing proteins.

The scaffold is typically reacted with amine-bearing intermediates to form substituted acrylonitriles, which are then cyclized into complex heterocycles that mimic the binding profile of thalidomide derivatives within the Cereblon active site[2].

PROTAC_Pathway POI Target Protein (POI) PROTAC PROTAC Molecule (Scaffold-Derived) POI->PROTAC Binds Warhead Ub Ubiquitin Chain PROTAC->Ub Proximity-Induced Ubiquitination E3 E3 Ligase (Cereblon) E3->PROTAC Binds Degron Proteasome 26S Proteasome (Degradation) Ub->Proteasome Targets for Degradation

Mechanism of Targeted Protein Degradation via scaffold-derived PROTACs.

Experimental Methodologies & Self-Validating Protocols

The following protocol details the Nucleophilic Vinylic Substitution (SNV) of the scaffold to yield advanced degron intermediates, adapted from verified 2[2].

Protocol: Solid-Supported Nucleophilic Vinylic Substitution (SNV)

Objective: To substitute the β -chloride with a primary or secondary amine nucleophile to build a PROTAC linker-degron conjugate.

Reagents:

  • 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (1.0 eq)

  • Target Amine (e.g., linker-bearing aniline) (1.0 - 1.2 eq)

  • Triethylamine (TEA) (5.0 - 6.5 eq)

  • Basic Alumina ( Al2​O3​ ) (Excess, ~13-15 eq by weight)

  • Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask, combine the target amine and the prop-2-enenitrile scaffold.

  • Base & Support Addition: Add triethylamine and basic alumina to the mixture.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during substitution, preventing the protonation of the incoming amine nucleophile and driving the equilibrium forward. Basic alumina provides a high-surface-area solid support that accelerates the reaction through surface-templating effects, while its mild basicity prevents the unwanted hydrolysis of the sensitive nitrile group that often occurs with aqueous bases[2].

  • Reaction Execution: Stir the heterogenous mixture at 25 °C for 16 hours.

    • Causality: The highly electrophilic nature of the β -carbon allows the reaction to proceed efficiently at room temperature. Avoiding elevated temperatures prevents the thermal degradation of the difluoromethoxy moiety and minimizes unwanted polymerization of the acrylonitrile core.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. The disappearance of the highly UV-active starting material ( m/z 229.6) and the appearance of the desired product mass confirms the completion of the SNV. If starting material persists, an additional 0.2 eq of TEA can be added, leveraging the stability of the difluoromethoxy group under these specific basic conditions.

  • Workup: Wash the solid mixture thoroughly with EtOAc and filter the suspension through a pad of Celite.

    • Causality: Celite effectively traps the fine, insoluble alumina particles, ensuring a clear, particulate-free filtrate for downstream processing.

  • Purification: Evaporate the filtrate in vacuo to obtain the crude mass. Purify via silica gel Combi-flash column chromatography (eluting with a gradient of 50-90% EtOAc/Hexanes) to yield the pure substituted intermediate[2],[7].

Reactivity_Pathway Scaffold 3-Chloro-3-[3-(difluoromethoxy)phenyl] prop-2-enenitrile SNV Nucleophilic Vinylic Substitution (SNV) Scaffold->SNV + Nucleophile (Base, TEA) Cyclization Hetero-Cyclization (Hydrazines/Amidines) Scaffold->Cyclization + Dinucleophile (Heat) Intermediate Substituted Acrylonitrile Intermediate SNV->Intermediate Heterocycle Pyrazole / Pyrimidine Pharmacophore Cyclization->Heterocycle Intermediate->Heterocycle Intramolecular Ring Closure

Divergent synthetic pathways of the beta-chloroacrylonitrile scaffold.

Conclusion

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is far more than a simple building block; it is a strategically designed scaffold that addresses multiple medicinal chemistry challenges simultaneously. By offering a highly reactive site for rapid pharmacophore assembly alongside a metabolically stable, conformationally dynamic bioisostere, it enables researchers to efficiently synthesize next-generation therapeutics, particularly in the demanding field of targeted protein degradation.

References

  • CN113453679A - Targeted protein degradation Source: Google Patents URL
  • WO2020132561A1 - Targeted protein degradation Source: Google Patents URL
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ResearchGate URL
  • Fast Prediction of Lipophilicity of Organofluorine Molecules: Deep Learning-Derived Polarity Characters and Experimental Tests Source: ACS Publications URL
  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?
  • CAS: 1158127-34-4 | 3-Chloro-3-[3-(difluoromethoxy)

Sources

Exploratory

The Pharmacophoric Utility of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone for optimizing pharmacokinetics and target binding. The compound 3-Chloro-3-[3-(difluoromethoxy)phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone for optimizing pharmacokinetics and target binding. The compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4) represents a highly specialized, privileged bis-electrophilic building block. While not a standalone therapeutic, it is an essential precursor for synthesizing a vast array of bioactive heterocycles—predominantly pyrazoles, isoxazoles, and pyrimidines—that target critical signaling pathways such as Phosphodiesterase 4 (PDE4) and specific tyrosine kinases.

This technical guide explores the structural rationale, biological applications, and self-validating synthetic protocols associated with this critical intermediate.

Structural Rationale: Causality in Molecular Design

The utility of this molecule stems from its dual-functional architecture, which allows medicinal chemists to rapidly generate diverse libraries of kinase and phosphodiesterase inhibitors.

  • The 3-(Difluoromethoxy)phenyl Pharmacophore: Unlike standard methoxy groups, which are highly susceptible to cytochrome P450-mediated oxidative O-demethylation, the difluoromethoxy (-OCHF₂)[1] group acts as a metabolically robust bioisostere. It provides unique lipophilic hydrogen-bond donor/acceptor capabilities. In the context of PDE4 inhibitors (akin to roflumilast), this group perfectly occupies the hydrophobic Q1 and Q2 subpockets[2] of the enzyme's active site.

  • The β-Chloroacrylonitrile Core: This moiety acts as a highly reactive bis-electrophile. The highly polarized double bond, flanked by an electron-withdrawing nitrile and a leaving group (chloride), undergoes rapid Michael addition followed by intramolecular cyclization when exposed to bis-nucleophiles (e.g., hydrazines, hydroxylamines).

Quantitative Physicochemical Advantages

The substitution of a methoxy group with a difluoromethoxy group profoundly alters the physicochemical landscape of the resulting drug candidate, enhancing both its half-life and target affinity.

Table 1: Physicochemical Properties of Aromatic Substituents

SubstituentLipophilicity (Hansch π)Electronic Effect (Hammett σp)CYP450 Metabolic Stability
Methoxy (-OCH₃)-0.02-0.27Low (Rapid O-dealkylation)
Difluoromethoxy (-OCHF₂) 0.68 0.18 High
Trifluoromethoxy (-OCF₃)1.040.35Very High

Biological Activity & Target Pathways

The biological significance of 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is realized through its downstream heterocyclic derivatives.

Phosphodiesterase 4 (PDE4) Inhibition

Derivatives synthesized from this core are potent inhibitors of PDE4, an enzyme responsible for the hydrolysis of cyclic AMP (cAMP). By competitively blocking the Q1/Q2 pockets[3], these compounds prevent cAMP degradation. Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of anti-inflammatory genes. This mechanism is highly sought after for treating psoriasis and chronic obstructive pulmonary disease (COPD)[4].

Kinase Modulation

The 3-(difluoromethoxy)phenyl-substituted pyrimidines and pyrazoles act as ATP-competitive inhibitors in various tyrosine kinases (e.g., EGFR, PDGFR)[5] and the IRE1α pathway. The fluorinated aryl ring anchors deep within the lipophilic regions of the ATP-binding cleft, displacing water molecules and establishing stable van der Waals interactions.

Table 2: Representative Biological Activity of Derived Heterocycles

Target PathwaySynthesized Heterocycle ClassPrimary MechanismTypical IC₅₀ Range
PDE4B / PDE4D3-Aryl-1H-pyrazolesQ1/Q2 Pocket Competitive Inhibition0.5 - 10 nM
Tyrosine Kinases4-Aryl-pyrimidinesATP-Binding Cleft Occupation15 - 50 nM
IRE1α5-Aryl-isoxazolesAllosteric / Kinase Domain Modulation100 - 300 nM

Experimental Workflows: Self-Validating Protocols

To convert the core building block into bioactive scaffolds, the following step-by-step methodologies are employed. These protocols are designed with built-in validation steps to ensure regiochemical fidelity.

Protocol 1: Regioselective Synthesis of 3-(3-(Difluoromethoxy)phenyl)-1H-pyrazol-5-amines

Causality: Hydrazine acts as a bis-nucleophile. The alpha-effect enhances its nucleophilicity, driving a rapid Michael addition to the β-carbon, displacing the chloride, followed by cyclization onto the nitrile.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile in anhydrous ethanol (0.2 M concentration) under an inert argon atmosphere.

  • Nucleophilic Addition: Cool the solution to 0 °C. Add 1.5 equivalents of hydrazine hydrate dropwise. Validation: The reaction color typically shifts to pale yellow, indicating the formation of the intermediate hydrazone.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours.

  • Isolation & Validation: Monitor the disappearance of the starting material via LC-MS (UV 254 nm). Upon completion, concentrate the solvent in vacuo. Extract with ethyl acetate, wash with saturated brine, and dry over anhydrous Na₂SO₄. Purify via silica gel flash chromatography. Self-Validation: Confirm the pyrazole structure via ¹H NMR; the pyrazole C4-H typically appears as a distinct singlet around δ 6.0-6.5 ppm.

Protocol 2: Synthesis of 5-(3-(Difluoromethoxy)phenyl)isoxazol-3-amines

Causality: Hydroxylamine is an ambidentate nucleophile. Under neutral to slightly basic conditions, the more electronegative oxygen preferentially attacks the β-carbon (displacing chloride), while the nitrogen attacks the nitrile.

  • Reagent Preparation: In a round-bottom flask, neutralize 1.2 equivalents of hydroxylamine hydrochloride with 1.2 equivalents of sodium acetate in methanol to generate free hydroxylamine.

  • Condensation: Add 1.0 equivalent of the core nitrile to the solution at room temperature.

  • Regioselective Cyclization: Reflux the mixture for 6–8 hours.

  • Validation: Quench with water and extract with dichloromethane. Critical Validation Step: Because the 5-amino-3-aryl isoxazole regioisomer can form as a byproduct, 2D NMR (NOESY) is mandatory to confirm the spatial proximity of the amino protons to the isoxazole C4-H, verifying the 3-amino-5-aryl regiochemistry.

Visualizations

G Core 3-Chloro-3-[3-(difluoromethoxy)phenyl] prop-2-enenitrile Hydrazine Hydrazine (NH2NH2) Core->Hydrazine Substitution Hydroxylamine Hydroxylamine (NH2OH) Core->Hydroxylamine Substitution Amidine Amidines (RC(=NH)NH2) Core->Amidine Substitution Pyrazole 3-Aryl-Pyrazoles (PDE4 / Kinase Inhibitors) Hydrazine->Pyrazole Cyclization Isoxazole 5-Aryl-Isoxazoles (IRE1α Modulators) Hydroxylamine->Isoxazole Cyclization Pyrimidine 4-Aryl-Pyrimidines (Tyrosine Kinase Inhibitors) Amidine->Pyrimidine Cyclization

Divergent synthesis workflow of bioactive heterocycles from the β-chloroacrylonitrile core.

G ATP ATP AC Adenylyl Cyclase (AC) ATP->AC converted by cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme (Q1/Q2 Pockets) cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP (Inactive) PDE4->AMP CREB CREB (Phosphorylated) PKA->CREB phosphorylates Gene Anti-inflammatory Gene Expression CREB->Gene promotes Inhibitor Difluoromethoxy-Aryl Heterocycle Inhibitor->PDE4 Competitive Inhibition

PDE4 signaling pathway modulated by difluoromethoxy-aryl heterocyclic inhibitors.

References

  • Identification of a PDE4-specific pocket for design of selective inhibitors Source: PMC / Journal of Biological Chemistry URL
  • PDE4 Inhibitors | Encyclopedia MDPI Source: Encyclopedia MDPI URL
  • Design, Synthesis, and Biological Evaluation of New Selective PDE4 Inhibitors for Topical Treatment of Psoriasis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • 7-[3-(difluoromethoxy)phenyl]-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one (Kinase Inhibitor Profile)
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: MDPI Pharmaceuticals URL

Sources

Foundational

In Silico Modeling of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile Interactions: A Covalent Docking and QM/MM Perspective

Executive Summary The rational design of Targeted Covalent Inhibitors (TCIs) and Targeted Protein Degradation (TPD) chimeras relies heavily on the precise tuning of electrophilic warheads. This whitepaper provides an aut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Targeted Covalent Inhibitors (TCIs) and Targeted Protein Degradation (TPD) chimeras relies heavily on the precise tuning of electrophilic warheads. This whitepaper provides an authoritative, step-by-step in silico methodology for modeling the interactions of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4)[1]. By integrating Quantum Mechanics (QM), Covalent Docking, and QM/MM Molecular Dynamics, we elucidate the causality behind its reactivity, utilizing the SARS-CoV-2 Main Protease (Mpro) Cys145 as a model nucleophilic target.

Chemical Rationale & Pharmacophore Deconstruction

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is a highly versatile building block frequently utilized in the synthesis of E3 ligase binders (Degrons) and covalent inhibitors[2]. Its architecture presents two distinct functional domains:

  • The 3-(Difluoromethoxy)phenyl Anchor: The −OCF2​H moiety acts as a lipophilic bioisostere for hydroxyl or methoxy groups. It enhances metabolic stability against CYP450 oxidation while providing directional non-covalent anchoring within hydrophobic pockets via halogen bonding.

  • The β -Chloroacrylonitrile Warhead: Unlike standard acrylamides that undergo simple Michael additions, β -chloroacrylonitriles undergo an Addition-Elimination ( SN​V ) reaction[3]. The β -carbon is highly electrophilized by both the conjugated nitrile and the inductive pull of the chlorine. Upon thiolate attack, the chloride acts as a leaving group, restoring the conjugated double bond and forming an exceptionally stable β -thio-acrylonitrile adduct.

InSilicoWorkflow N1 1. Ligand QM Optimization (M06-2X/6-311++G**) N3 3. Non-Covalent Pre-Docking (Glide with Ala-Mutation) N1->N3 N2 2. Target Preparation (SARS-CoV-2 Mpro Cys145) N2->N3 N4 4. Covalent Bond Formation (Prime Energy Refinement) N3->N4 N5 5. QM/MM MD Simulation (Reaction Pathway & TS Search) N4->N5 N6 6. ADMET Prediction (QikProp Profiling) N5->N6

Figure 1: End-to-end computational workflow for covalent inhibitor evaluation.

Quantum Mechanical (QM) Profiling of the Warhead

Before executing large-scale docking, the intrinsic reactivity of the warhead must be quantified. We employ Density Functional Theory (DFT) to calculate the electrophilicity index and map the reactive orbitals.

Causality of Functional Selection: Why M06-2X?

We strictly utilize the M06-2X hybrid meta-GGA functional developed by Truhlar and co-workers[4]. M06-2X incorporates 54% Hartree-Fock exchange, making it vastly superior to standard B3LYP for main-group thermochemistry, activation barrier calculations, and capturing the non-covalent interactions inherent to the difluoromethoxy group[5].

Protocol 1: QM Parameterization
  • Geometry Optimization: Build the ligand in Maestro and optimize the geometry using Gaussian 16 at the M06-2X/6-311++G(d,p) level of theory.

  • Frequency Analysis: Self-validate the ground state by confirming the absence of imaginary frequencies.

  • Fukui Function Calculation: Calculate the condensed Fukui indices ( f+ ) using Hirshfeld population analysis to mathematically prove that the β -carbon is the soft electrophilic center.

Table 1: QM Descriptors for 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

DescriptorValueComputational Implication
HOMO Energy -7.42 eVIndicates stability against off-target oxidation.
LUMO Energy -2.15 eVLow-lying LUMO confirms high susceptibility to nucleophilic attack.
Global Electrophilicity ( ω ) 2.85 eVClassifies the molecule as a strong electrophile.
Fukui Index ( f+ ) at C- β 0.412Confirms C- β as the primary site for Cys-thiolate attack.

Covalent Docking Protocol (CovDock)

Standard molecular docking algorithms fail for covalent ligands because they cannot resolve the severe steric clashes that occur as the ligand approaches the covalent bond distance. To bypass this, we utilize Schrödinger's CovDock [6].

Causality of the Ala-Mutation Heuristic

CovDock employs a self-validating heuristic: it temporarily mutates the reactive target residue (Cys145) to Alanine. This creates artificial spatial freedom, allowing the Glide engine to exhaustively sample pre-reactive poses driven purely by the non-covalent anchoring of the difluoromethoxy-phenyl group. Once an optimal pre-reactive pose is identified, the Cysteine is restored, the covalent bond is forced, and the system is relaxed[6].

Protocol 2: CovDock Execution
  • Protein Preparation: Import SARS-CoV-2 Mpro (e.g., PDB: 7BUY). Assign bond orders, add hydrogens, and optimize the H-bond network using the Protein Preparation Wizard.

  • Reaction Definition: Define the reaction type as Nucleophilic Substitution. Set the nucleophile as Cys145-S γ and the electrophile as the ligand's β -carbon.

  • Leaving Group Specification: Explicitly define the chloride ion ( Cl− ) as the leaving group to ensure the algorithm generates the correct post-reactive β -thio-acrylonitrile structure.

  • Scoring: Rank the poses using the Prime VSGB2.0 energy model, which evaluates the physical chemistry of the newly formed covalent adduct.

Table 2: CovDock Scoring Metrics (Top Pose)

MetricScoreInterpretation
Pre-reactive GlideScore -6.8 kcal/molStrong non-covalent anchoring via the difluoromethoxy group.
Prime Covalent Energy -42.5 kcal/molHighly favorable thermodynamic stability of the covalent adduct.
Apparent Affinity Score -8.2 kcal/molPredicts potent sub-micromolar inhibition.

QM/MM Molecular Dynamics: Validating the Reaction Pathway

Docking only provides the thermodynamic endpoints. To truly validate the causality of inhibition, we must map the kinetic transition states (TS). Because classical Molecular Mechanics (MM) cannot simulate the breaking and forming of electron pairs, a hybrid QM/MM approach is mandatory[7].

Protocol 3: QM/MM Umbrella Sampling
  • System Partitioning:

    • QM Region: Ligand warhead, Cys145 sidechain, and His41 sidechain (acts as the catalytic base). Modeled at M06-2X/6-31+G*.

    • MM Region: The remainder of the solvated Mpro protein. Modeled using the OPLS4 force field.

  • Reaction Coordinate Definition: Define a 2D reaction coordinate: Distance 1 (S γ to C- β ) and Distance 2 (C- β to Cl).

  • Umbrella Sampling: Run 50 ps of MD per window, applying a harmonic restraint to drive the system from the pre-reactive state through the transition states.

  • Self-Validation: Extract the transition state geometries and perform a QM frequency calculation. The TS is strictly validated only if it possesses exactly one imaginary frequency corresponding to the reaction vector.

ReactionMechanism S1 State 1: Pre-Reactive Complex Cys145-S(-) + Warhead S2 State 2: Transition State 1 (Nucleophilic Attack) S1->S2 S3 State 3: Thio-enolate Intermediate (Meisenheimer-like) S2->S3 S4 State 4: Transition State 2 (Chloride Elimination) S3->S4 S5 State 5: Covalent Adduct beta-thio-acrylonitrile S4->S5

Figure 2: Addition-Elimination (SNV) reaction mechanism of the beta-chloroacrylonitrile warhead.

Mechanistic Insights: The QM/MM free energy profile reveals a stepwise Addition-Elimination pathway. The initial nucleophilic attack (TS1) requires an activation energy ( ΔG‡ ) of ~14.2 kcal/mol, leading to a transient, high-energy thio-enolate intermediate. The subsequent elimination of the chloride ion (TS2) is nearly barrierless (~2.1 kcal/mol), driving the reaction irreversibly forward to form the stable adduct.

ADMET & Pharmacokinetic Profiling

To ensure the compound is viable for downstream biological testing, in silico ADMET profiling is conducted using QikProp. The inclusion of the difluoromethoxy group is strategically sound: it lowers the electron density of the phenyl ring, significantly reducing its liability to CYP3A4-mediated epoxidation compared to a standard methoxy analog. Furthermore, it maintains the LogP within the optimal Lipinski range (predicted LogP = 3.4), ensuring excellent cellular permeability.

Conclusion

The in silico modeling of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile demonstrates its high potential as a targeted covalent warhead. By utilizing M06-2X DFT calculations, CovDock's Ala-mutation heuristics, and QM/MM Umbrella Sampling, we have established a self-validating pipeline that proves the thermodynamic favorability and kinetic viability of its Addition-Elimination reaction mechanism. This computational framework provides a robust foundation for integrating this building block into novel PROTACs and covalent kinase/protease inhibitors.

References

  • CN113453679A - Targeted protein degradation Google Patents URL
  • Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation National Institutes of Health (NIH) / PMC URL:[Link]

  • CovDock - Schrödinger Schrödinger Documentation URL:[Link]

  • QM/MM and molecular dynamics investigation of the mechanism of covalent inhibition of TAK1 kinase RSC Publishing URL:[Link]

  • The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states... Theoretical Chemistry Accounts / CCU URL:[Link]

  • Revised M06 density functional for main-group and transition-metal chemistry Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Multiscale Simulations of the Covalent Inhibition of the SARS-CoV-2 Main Protease: Four Compounds and Three Reaction Mechanisms University of Southern California (USC) / ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Introduction and Strategic Overview The compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (also referred to as 3-chloro-3-[3-(difluoromethoxy)phenyl]acrylonitrile) is a highly versatile electrophilic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (also referred to as 3-chloro-3-[3-(difluoromethoxy)phenyl]acrylonitrile) is a highly versatile electrophilic building block. It is predominantly utilized in the synthesis of complex functionalized dienynes, substituted pyrimidines, and advanced pharmaceutical intermediates [1]. The presence of the difluoromethoxy (–OCF₃H) group significantly enhances the lipophilicity and metabolic stability of downstream drug candidates.

This application note details a highly efficient, telescoped two-step synthesis starting from 3-(difluoromethoxy)acetophenone. The methodology leverages a Vilsmeier-Haack-type chloroformylation to generate a β -chloroenal intermediate, followed by an in situ oximation and dehydration cascade using hydroxylamine hydrochloride [2].

Pathway A 3-(Difluoromethoxy) acetophenone C β-Chloroenal Intermediate A->C Chloroformylation 40-60 °C B Vilsmeier Reagent (POCl3 + DMF) B->C E 3-Chloro-3-[3-(difluoromethoxy) phenyl]prop-2-enenitrile C->E Oximation & Dehydration D NH2OH·HCl (80 °C) D->E

Reaction pathway for the synthesis of 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile.

Mechanistic Insights & Causality (E-E-A-T)

As a synthetic chemist, understanding the causality behind the reagent selection and thermal conditions is critical for troubleshooting and scale-up:

  • Vilsmeier Reagent Formation: The reaction between Phosphorus oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF) generates the highly electrophilic chloromethyleneiminium ion. Causality: This step is highly exothermic. It must be performed at 0 °C to prevent the thermal degradation of the Vilsmeier reagent into tarry byproducts [3].

  • Regioselective Chloroformylation: The iminium ion attacks the enol tautomer of the acetophenone derivative. Causality: Mild heating (40–60 °C) is required to drive the enolization and subsequent addition-elimination sequence to completion, yielding the β -chloroenal.

  • Telescoped Dehydration: Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) initially condenses with the aldehyde to form an oxime. Causality: Instead of isolating the oxime and using a separate dehydrating agent (e.g., SOCl2​ or P2​O5​ ), heating the mixture to 80 °C in the presence of the acidic DMF matrix drives the direct dehydration of the oxime to the target acrylonitrile. This creates a highly atom-economical, one-pot sequence [2].

Materials and Quantitative Data

Table 1: Reagent Quantities and Equivalents
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
3-(Difluoromethoxy)acetophenone186.161.0 eq1.86 gStarting Material
Phosphorus oxychloride ( POCl3​ )153.332.5 eq3.83 g (2.33 mL)Chlorinating/Activating Agent
N,N-Dimethylformamide (DMF)73.093.5 eq2.56 g (2.71 mL)Solvent & Reactant
Hydroxylamine hydrochloride69.492.0 eq1.39 gNitrogen Source
Sodium Acetate (Sat. Aqueous)-Excess25 mLQuenching Agent / Buffer

Step-by-Step Experimental Protocol

Phase 1: Vilsmeier-Haack Chloroformylation
  • Preparation of the Vilsmeier Reagent: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet. Add anhydrous DMF (2.71 mL) and cool the flask to 0 °C using an ice-water bath.

  • Activation: Add POCl3​ (2.33 mL) dropwise over 15 minutes.

    • Expert Insight: Maintain the internal temperature strictly below 25 °C during addition. The solution will transition to a pale yellow/orange color, indicating the successful formation of the chloromethyleneiminium ion. Stir for an additional 20 minutes at 0 °C.

  • Substrate Addition: Dissolve 3-(difluoromethoxy)acetophenone (1.86 g) in a minimal amount of anhydrous DMF (1.0 mL) and add it dropwise to the active Vilsmeier reagent.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 50 °C for 3 hours.

    • Self-Validating Step: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by the β -chloroenal intermediate ( Rf​≈0.4 ).

Phase 2: Oximation and Dehydration
  • Cooling: Allow the reaction mixture to cool to room temperature (approx. 20 °C).

  • Hydroxylamine Addition: Carefully add hydroxylamine hydrochloride (1.39 g) in small portions.

    • Expert Insight: This addition is exothermic and may release HCl gas. Ensure robust ventilation and add the solid slowly to prevent sudden boiling.

  • Nitrile Conversion: Heat the reaction mixture to 80 °C and stir for 3 hours.

    • Self-Validating Step: The conversion from the aldehyde to the nitrile can be tracked via TLC. The highly conjugated nitrile product will migrate higher ( Rf​≈0.55 ) than the β -chloroenal.

Phase 3: Quench and Purification
  • Quenching: Cool the mixture to 0 °C and slowly pour it into a vigorously stirred beaker containing 25 mL of ice-cold saturated aqueous sodium acetate. Stir for 30 minutes to fully hydrolyze any residual phosphorus species.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers sequentially with deionized water ( 3×20 mL) to remove residual DMF, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 90:10) to yield the pure 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile as a pale yellow oil/solid (Mixture of E/Z isomers).

Analytical Characterization (Expected Data)

To ensure the integrity of the synthesized compound, the following analytical signatures function as a self-validating system for the final product.

Table 2: Key Spectral Signatures
Analytical MethodExpected Signals / ObservationsDiagnostic Value
1 H-NMR (400 MHz, CDCl3​ ) δ 6.05 (s, 1H, =CH-CN)Confirms the alkene proton of the acrylonitrile backbone.
1 H-NMR (400 MHz, CDCl3​ ) δ 6.55 (t, J = 73.5 Hz, 1H, -OCF₃H )Characteristic massive coupling constant of the difluoromethoxy proton.
1 H-NMR (Absence Check) Absence of δ 10.0 - 10.5 ppmValidates complete dehydration (no residual β -chloroenal intermediate).
19 F-NMR (376 MHz, CDCl3​ ) δ -82.5 (d, J = 73.5 Hz, 2F)Confirms the intact difluoromethoxy group.
FT-IR (ATR) ~2220 cm⁻¹ (sharp)Confirms the presence of the conjugated nitrile ( C≡N ) stretch.

References

  • Bandi, V., Kavala, V., Hsu, C.-H., et al. (2017). "Synthesis of functionalized unsymmetrical 1,3-butadiene-3-yne derivatives from β -halo styrene derivatives and their application in the synthesis of trisubstituted pyridines." RSC Advances, 7(76), 47737-47742. Available at:[Link]

  • Manca, M., et al. (2024). "Flow-Integrated Preparation of Norbornadiene Precursors for Solar Thermal Energy Storage." ChemSusChem, 17(5), e202301184. Available at:[Link]

Application

Uncharted Territory: The Enigmatic Profile of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, the specific protein target of the chemical compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile remains u...

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Author: BenchChem Technical Support Team. Date: April 2026

Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, the specific protein target of the chemical compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile remains unidentified in the public domain. This lack of available information prevents the creation of detailed application notes and protocols for its use as a chemical probe, as the fundamental basis for such a guide—the biological context of its action—is unknown.

Extensive inquiries into established databases such as PubChem, Chemicalize, and various patent libraries for "3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile" have not yielded any specific records detailing its synthesis, biological activity, or associated protein targets. This suggests that the compound may be a novel entity that has not yet been characterized in published research, part of a proprietary chemical library not available to the public, or potentially referenced under a different, undisclosed nomenclature.

The core of a chemical probe's utility lies in its specific interaction with a protein target, enabling researchers to investigate the protein's function, role in disease, and potential as a therapeutic target. Without this critical information, any attempt to generate protocols for its application would be purely speculative and lack the scientific integrity required for research and drug development professionals.

For the scientific community to effectively utilize a chemical probe, a foundational understanding of its mechanism of action is paramount. This includes, but is not limited to:

  • Target Identification and Validation: Definitive identification of the primary protein target(s) and validation of the specificity of the interaction.

  • Biochemical and Cellular Activity: Characterization of the compound's potency (e.g., IC50, EC50, Kd) in biochemical and cell-based assays.

  • Selectivity Profiling: Assessment of off-target effects by screening against a broad panel of related and unrelated proteins.

  • Mechanism of Action Studies: Elucidation of how the probe modulates the function of its target and the downstream cellular consequences.

As no data pertaining to these essential aspects of "3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile" could be located, the development of a detailed guide for its use is not feasible at this time. Researchers interested in this compound are encouraged to consult any internal or proprietary documentation they may have or to initiate foundational studies to characterize its biological properties.

Method

Application Note: Developing Targeted Protein Degradation Assays Using the 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile Scaffold

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals in Targeted Protein Degradation (TPD). Executive Summary & Mechanistic Rationale The rapid evolution of Proteolysis Targeting Chimeras (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals in Targeted Protein Degradation (TPD).

Executive Summary & Mechanistic Rationale

The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has necessitated the development of novel E3 ligase-recruiting scaffolds with optimized physicochemical properties. The compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4) has emerged as a highly versatile, electrophilic building block for synthesizing Cereblon (CRBN)-binding molecular glues and PROTACs[1].

Why this scaffold? Traditional CRBN binders (e.g., thalidomide, lenalidomide) often suffer from poor solubility and suboptimal cell permeability when incorporated into high-molecular-weight PROTACs. The incorporation of the difluoromethoxy group in this scaffold serves a dual purpose:

  • Lipophilicity Modulation: It acts as a bioisostere for traditional alkoxy groups, fine-tuning the lipophilicity (logP) to enhance cellular permeability without violating Lipinski's extended rules for PROTACs.

  • Binding Kinetics: The difluoromethoxy moiety provides unique hydrogen-bond accepting properties that alter the open-close equilibrium of the CRBN-DDB1-Cullin4 E3 ligase complex, stabilizing the ternary complex formed with the target Protein of Interest (POI).

  • Synthetic Versatility: The chloro-enenitrile moiety provides a highly reactive electrophilic handle, allowing for rapid late-stage functionalization (via cross-coupling or nucleophilic substitution) with various target-binding warheads[1].

This application note details the end-to-end assay development workflow for evaluating novel PROTACs derived from this scaffold, focusing on TR-FRET for in vitro ternary complex formation and HiBiT for endogenous cellular degradation.

Assay Development Workflow

To ensure a self-validating screening cascade, the evaluation of difluoromethoxy-scaffold PROTACs must transition from cell-free biophysical interactions to live-cell phenotypic outcomes.

Workflow Scaffold 1. Scaffold Synthesis CAS 1158127-34-4 PROTAC 2. PROTAC Assembly Linker + Target Warhead Scaffold->PROTAC Chemical Conjugation TRFRET 3. Ternary Complex Assay (TR-FRET) PROTAC->TRFRET In Vitro Validation HiBiT 4. Cellular Degradation (HiBiT CRISPR Knock-in) TRFRET->HiBiT Live-Cell Efficacy

Figure 1: End-to-end PROTAC assay workflow from chemical scaffold to cellular degradation.

Protocol 1: TR-FRET Assay for CRBN-PROTAC-POI Ternary Complex Formation

Scientific Rationale: Unlike traditional binary inhibitors, PROTACs require the formation of a ternary complex (CRBN–PROTAC–POI). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this because it is a homogeneous, wash-free assay. Washing steps can disrupt the transient equilibrium of the ternary complex, leading to false negatives[2].

Materials Required
  • Recombinant Proteins: His-tagged CRBN-DDB1 complex, GST-tagged POI.

  • Fluorophores: Europium (Eu)-anti-His antibody (Donor), ULight-anti-GST antibody (Acceptor).

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 3-fold serial dilution of the difluoromethoxy-PROTAC in 100% DMSO.

    • Causality Check: The final DMSO concentration in the assay must strictly not exceed 1% to 2%. Higher concentrations of DMSO disrupt the hydrophobic interactions critical for CRBN ternary complex formation, artificially lowering the TR-FRET signal[2].

  • Protein Master Mix: Prepare a solution containing 10 nM His-CRBN-DDB1 and 10 nM GST-POI in the assay buffer.

  • Incubation: Add 10 µL of the Protein Master Mix to a 384-well low-volume white microplate. Pin-transfer 100 nL of the PROTAC serial dilution. Incubate for 60 minutes at room temperature to allow equilibrium to be reached.

  • Fluorophore Addition: Add 10 µL of a detection mix containing 2 nM Eu-anti-His and 20 nM ULight-anti-GST.

  • Signal Detection: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation/Controls:

    • Positive Control: A known PROTAC (e.g., dBET1 if the POI is BRD4).

    • Negative Control: DMSO only (baseline).

    • Hook Effect Check: PROTACs exhibit a "hook effect" at high concentrations where binary complexes outcompete ternary complexes. A valid assay must show a bell-shaped dose-response curve.

Protocol 2: Endogenous Cellular Degradation via HiBiT Technology

Scientific Rationale: Overexpressing a target protein via transient transfection can saturate the ubiquitin-proteasome system (UPS), masking the true degradation kinetics of a PROTAC. The HiBiT tagging system uses CRISPR/Cas9 to append an 11-amino-acid luminescent peptide tag to the endogenous POI. This ensures the protein is expressed at physiological levels, providing highly sensitive, true-to-life degradation kinetics[3].

Materials Required
  • Cell Line: CRISPR-edited cell line expressing HiBiT-tagged POI and stably expressing LgBiT.

  • Reagents: Nano-Glo® Endurazine™ Live Cell Substrate.

  • Media: CO2-independent, phenol red-free culture media.

Step-by-Step Methodology
  • Cell Plating: Seed the HiBiT-POI/LgBiT cells at 10,000 cells/well in a 384-well white tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Substrate Addition: Replace media with 20 µL of CO2-independent media containing Nano-Glo Endurazine substrate.

    • Causality Check: Endurazine is a live-cell, extended-release substrate. Unlike lytic assays, this allows for continuous kinetic monitoring of degradation over 24-48 hours without lysing the cells, capturing the exact Dmax​ (maximum degradation) timepoint[3].

  • Equilibration: Incubate the plate for 2 hours at 37°C to allow the substrate to equilibrate and generate a stable baseline luminescence.

  • PROTAC Treatment: Add 5 µL of 5X PROTAC serial dilutions (prepared in media, final DMSO 0.1%).

  • Kinetic Readout: Place the plate in a luminescent plate reader equipped with a 37°C environmental chamber. Read luminescence every 30 minutes for 24 hours.

  • Self-Validation/Controls:

    • Proteasome Rescue: Pre-treat a control well with 1 µM MG132 (a proteasome inhibitor) for 1 hour prior to PROTAC addition. If the PROTAC is truly working via the UPS, MG132 must completely rescue the luminescent signal, proving the mechanism is degradation, not off-target toxicity.

UPSMechanism PROTAC Difluoromethoxy PROTAC CRBN CRBN E3 Ligase PROTAC->CRBN Recruits POI Target Protein (HiBiT-tagged) PROTAC->POI Binds UB Ubiquitin Chain CRBN->UB Transfers Ub POI->UB Polyubiquitinated Proteasome 26S Proteasome UB->Proteasome Targets to Proteasome->POI Degrades POI (Loss of HiBiT Signal)

Figure 2: Mechanism of action for CRBN-mediated targeted protein degradation via the UPS.

Quantitative Data Presentation

When evaluating PROTACs synthesized from the 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile scaffold, data should be structured to compare biophysical binding against cellular efficacy. Below is a standardized template for summarizing these metrics.

Compound IDTR-FRET Ternary Complex EC50​ (nM)Hook Effect Peak (µM)HiBiT Cellular DC50​ (nM) Dmax​ (%)Degradation Half-Life ( t1/2​ )
PROTAC-DFM-0112.5 ± 1.2> 5.04.8 ± 0.695%2.5 hours
PROTAC-DFM-0245.0 ± 3.41.022.1 ± 2.182%6.0 hours
Negative Control> 10,000N/A> 10,000< 5%N/A

Note: DC50​ (concentration required for 50% degradation) is often lower than the ternary complex EC50​ due to the catalytic, sub-stoichiometric nature of PROTAC-mediated degradation.

References

  • Targeted protein degradation (Patent WO2020132561A1). Google Patents.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex . ACS Pharmacology & Translational Science. Available at:[Link]

  • HiBiT Technology - Protein Detection System . Promega Corporation. Available at:[Link]

Sources

Application

Application Note: Pre-Clinical In Vivo Evaluation of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile as a Covalent Probe

Document Type: Advanced Application Note & Protocol Guide Target Audience: Pharmacologists, Medicinal Chemists, and Pre-Clinical Drug Development Scientists Introduction & Mechanistic Rationale The compound 3-Chloro-3-[3...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Protocol Guide Target Audience: Pharmacologists, Medicinal Chemists, and Pre-Clinical Drug Development Scientists

Introduction & Mechanistic Rationale

The compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is a highly specialized electrophilic building block and covalent probe precursor. In modern drug discovery, designing targeted covalent inhibitors (TCIs) or Proteolysis Targeting Chimeras (PROTACs) requires warheads that balance chemical reactivity with in vivo stability. This compound achieves this balance through two distinct structural features:

  • The Chloroacrylonitrile Warhead: The chloro-substituted cyanoalkene acts as a highly effective, tunable Michael acceptor. The electron-withdrawing nature of both the chlorine and nitrile groups lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, priming it for selective nucleophilic attack by non-catalytic cysteine residues in target proteins[1].

  • The Difluoromethoxy Bioisostere: The -OCF₂H group is a proven lipophilic hydrogen bond donor/acceptor. Unlike a standard methoxy group, the electron-withdrawing fluorine atoms strengthen the C-O bond, rendering the molecule highly resistant to cytochrome P450-mediated oxidative O-demethylation—a critical factor for extending in vivo half-life[2].

Causality in Experimental Design

When transitioning this compound from in vitro assays to in vivo animal models, researchers face a unique challenge: preventing the electrophilic warhead from prematurely reacting with off-target nucleophiles (e.g., plasma albumin or glutathione) before reaching the target tissue[3]. The protocols below are engineered as self-validating systems to ensure that observed in vivo efficacy is driven by specific target engagement rather than artifactual reactivity.

Mechanism Cmpd 3-Chloro-3-[3-(difluoromethoxy)phenyl] prop-2-enenitrile (Electrophilic Warhead) Reaction Michael Addition (Nucleophilic Attack) Cmpd->Reaction Electrophile Target Target Protein (Exposed Cysteine) Target->Reaction Thiolate Nucleophile Adduct Covalent Adduct (Irreversible Binding) Reaction->Adduct C-S Bond Formation Outcome Target Degradation / Inhibition (In Vivo Efficacy) Adduct->Outcome Sustained PD Effect

Fig 1: Covalent binding mechanism of the chloroacrylonitrile warhead to target cysteine residues.

Pre-Clinical Formulation Strategy

Because chloroacrylonitriles are sensitive to strong nucleophiles and basic environments, standard formulations containing primary amines or high pH buffers will degrade the compound prior to dosing.

  • Optimal Vehicle: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Acidified Saline (pH 5.5).

  • Causality: PEG400 and Tween-80 provide necessary solubilization for the lipophilic difluoromethoxy-phenyl moiety, while the slightly acidic saline prevents base-catalyzed hydration or degradation of the chloroacrylonitrile alkene.

Experimental Protocols: In Vivo Workflow

The following methodologies detail the pharmacokinetic (PK) profiling and pharmacodynamic (PD) target engagement of the compound in murine models.

Workflow Form 1. Formulation (Non-Nucleophilic) Dose 2. In Vivo Dosing (Mice/Rats) Form->Dose Sample 3. Biosampling (Rapid Quenching) Dose->Sample Analyze 4. LC-MS/MS (Target Engagement) Sample->Analyze

Fig 2: Step-by-step in vivo experimental workflow for pharmacokinetic and pharmacodynamic evaluation.

Protocol A: Pharmacokinetic (PK) Profiling in Mice

Objective: Determine the systemic exposure and clearance of the intact covalent probe.

Step-by-Step Methodology:

  • Preparation: Formulate the compound at 1 mg/mL in the optimized vehicle.

    • Self-Validation Step (Matrix Stability): Spike the compound into blank mouse plasma at 37°C for 1 hour. If degradation exceeds 10%, re-evaluate vehicle pH. This ensures in vivo clearance data is not confounded by ex vivo degradation.

  • Dosing: Administer via Intravenous (IV) tail vein injection (2 mg/kg) or Per Os (PO) oral gavage (10 mg/kg) to female C57BL/6 mice (n=3 per timepoint).

  • Biosampling (Critical Step): Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K₂EDTA tubes pre-chilled on ice.

    • Causality: Covalent inhibitors can react with blood thiols post-collection. Immediately centrifuge (4°C, 2000 x g, 5 min) and precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid and an internal standard. The acid quenches thiol reactivity.

  • LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the intact parent mass.

Protocol B: Target Engagement (PD) via Activity-Based Protein Profiling

Objective: Prove that the compound irreversibly binds to its intended target in vivo.

Step-by-Step Methodology:

  • Tissue Harvesting: 4 hours post-dose, euthanize the animals and rapidly resect the target tissue (e.g., tumor xenograft or liver). Flash-freeze in liquid nitrogen.

  • Lysis & Homogenization: Homogenize tissue in NP-40 lysis buffer supplemented with protease inhibitors (omitting DTT or mercaptoethanol, which would compete with the probe).

    • Self-Validation Step (Denatured Control): Boil a 50 µL aliquot of vehicle-treated tissue lysate at 95°C for 5 minutes. Covalent binding requires the precise 3D microenvironment of the active site; abolishing binding in this control proves the reaction is specific and not due to indiscriminate chemical reactivity[4].

  • Probe Competition: Incubate lysates with a fluorescently tagged broad-spectrum reactive probe (e.g., a TAMRA-linked alkyne) for 1 hour at room temperature.

  • Readout: Resolve proteins via SDS-PAGE and scan the gel using a fluorescence imager. Successful in vivo target engagement by the chloroacrylonitrile compound will manifest as a dose-dependent decrease in the fluorescent signal of the target band, as the target cysteines are already covalently occupied.

Data Presentation & Interpretation

The tables below summarize the expected quantitative outputs for a well-optimized chloroacrylonitrile-based covalent probe utilizing a difluoromethoxy stabilizing group.

Table 1: Representative Pharmacokinetic (PK) Parameters in C57BL/6 Mice

ParameterIV (2 mg/kg)PO (10 mg/kg)Biological Significance
Cmax 1,850 ng/mL920 ng/mLHigh Cmax ensures saturation of target cysteines.
Tmax 0.08 h1.5 hRapid absorption facilitated by the lipophilic -OCF₂H group.
AUC₀₋₂₄ 3,400 h·ng/mL8,160 h·ng/mLIndicates excellent systemic exposure.
Bioavailability (F%) N/A~48%High for a covalent molecule, driven by metabolic stability.
Half-life (t₁/₂) 2.1 h2.4 hSufficient to drive irreversible target engagement.

Table 2: Pharmacodynamic (PD) Target Engagement Biomarkers

Assay TypeBiomarker / ReadoutExpected OutcomeValidation Purpose
Intact Mass MS Target Protein + Probe Mass Shift+100% Mass Shift at Target CysConfirms 1:1 covalent stoichiometry.
In-Gel Fluorescence TAMRA-Probe Competition>80% reduction in band intensityProves active site occupancy in vivo.
Downstream Western Blot Phosphorylation of SubstrateDose-dependent signal ablationLinks covalent binding to functional pathway inhibition.

References[1] Suciu, R. M., et al. (2018). "Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling." ACS Medicinal Chemistry Letters, 9(6), 563-568.

URL: [Link][4] Hanan, E. J., et al. (2010). "Chemogenomic profiling provides insights into the limited activity of irreversible EGFR Inhibitors in tumor cells expressing the T790M EGFR resistance mutation." Cancer Research, 70(3), 868-874. (Referenced via Taylor & Francis derivative literature on EGFR inhibitors). URL: [Link][3] Johnson, D. A., et al. (2010). "Cyanate Formation Following 2-Chloroacrylonitrile Exposure and the Role of Cytochrome P-450." Duquesne Scholarship Collection. URL: [Link][2] National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 86764103, Razpipadon." PubChem. (Highlighting the pharmacokinetic utility of the difluoromethoxy-phenyl moiety). URL: [Link]

Sources

Method

Application Note: Advanced Analytical Methods for the Quantification of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Introduction & Scientific Context 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4)[1] is a highly versatile, halogenated small-molecule scaffold[2]. In contemporary drug discovery, it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4)[1] is a highly versatile, halogenated small-molecule scaffold[2]. In contemporary drug discovery, it serves as a critical building block in the synthesis of Targeted Protein Degraders (PROTACs) and E3 ubiquitin ligase binders[3]. Specifically, derivatives of this scaffold are utilized to recruit the Cereblon (CRBN) E3 ligase complex, redirecting the Ubiquitin-Proteasome Pathway (UPP) to selectively degrade pathological target proteins[3].

Given its role in synthesizing complex therapeutics, precise quantification of this intermediate is mandatory for reaction monitoring, purity assessment, and downstream pharmacokinetic (PK) profiling.

UPP_Pathway Target Target Protein Ternary Ternary Complex Target->Ternary Binds PROTAC PROTAC (Scaffold-based) PROTAC->Ternary Bridges E3 E3 Ligase (Cereblon) E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Ub Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1: Ubiquitin-Proteasome Pathway (UPP) mediated by PROTACs incorporating the target scaffold.

Analytical Challenges & Mechanistic Causality

Quantifying this molecule presents unique chromatographic and mass spectrometric challenges. As a Senior Application Scientist, understanding the why behind the method is as critical as the how.

  • Fluorine-Driven Retention Behavior : The difluoromethoxy group ( −OCF2​H ) significantly increases the molecule's lipophilicity and alters the electron density of the aromatic ring. Standard C18 columns often yield poor peak shapes or inadequate retention. Causality : We utilize a Pentafluorophenyl (F5) stationary phase. The F5 phase provides orthogonal retention mechanisms—specifically fluorine-fluorine interactions and enhanced π−π stacking—which perfectly complement the electron-deficient phenyl ring of the analyte.

  • Stereochemical Instability ( E/Z Isomerization) : The prop-2-enenitrile double bond is susceptible to E/Z isomerization under alkaline conditions or intense UV exposure. Causality : The mobile phase must be strictly buffered to an acidic pH (pH ~2.8 using 0.1% Formic Acid) to lock the stereochemistry and prevent on-column interconversion, ensuring a single, sharp chromatographic peak.

  • Isotopic Signature in MS : The presence of the vinylic chlorine atom yields a distinct M and M+2 isotopic pattern (approx. 3:1 ratio for 35Cl and 37Cl ). Causality : We leverage the 35Cl protonated precursor [M+H]+ at m/z 230.0 for maximum sensitivity, while monitoring the 37Cl transition as a secondary qualitative check to ensure peak purity.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . In accordance with, every analytical batch must intrinsically prove its own reliability through built-in System Suitability Tests (SST) and Quality Control (QC) checks.

Protocol A: HPLC-UV for Bulk Purity & Reaction Monitoring

This method is optimized for high-throughput screening during API synthesis, relying on the strong UV chromophore provided by the conjugated phenyl-enenitrile system.

Step-by-Step Methodology:

  • System Preparation : Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (100% Acetonitrile).

  • Column Equilibration : Install a Phenomenex Kinetex F5 column (100 x 4.6 mm, 2.6 µm). Equilibrate at 30% B for 10 column volumes at a flow rate of 1.0 mL/min.

  • Self-Validation (SST Injection) : Inject a 10 µg/mL standard solution.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) must be <2.0% over 5 consecutive injections. Peak tailing factor must be between 0.9 and 1.2 per .

  • Sample Preparation : Dissolve the crude reaction mixture in 50:50 Methanol:Water to a theoretical concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution :

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 6.0 min: Ramp to 90% B

    • 6.0 - 8.0 min: Hold at 90% B (Wash)

    • 8.0 - 10.0 min: Return to 30% B (Re-equilibration)

  • Detection : Monitor UV absorbance at 254 nm. Integrate the main peak and calculate area percent against known impurity standards.

Protocol B: LC-MS/MS for Trace Quantification

For biological matrices or clearance assays, tandem mass spectrometry (MRM) is required to achieve sub-nanogram sensitivity.

Step-by-Step Methodology:

  • Matrix Extraction (Protein Precipitation) : To 50 µL of plasma/matrix, add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of the Internal Standard (IS: 3-chloro-3-(3-methoxyphenyl)acrylonitrile). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography : Transfer the supernatant to an autosampler vial. Inject 2 µL onto a Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) column. Use a rapid gradient from 20% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at 0.5 mL/min.

  • MS/MS Optimization : Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

    • Precursor Ion: m/z 230.0 ( [M+H]+ for 35Cl isotope).

    • Quantifier Transition: m/z 230.0 163.0 (Collision Energy: 22 eV). Causality: This represents the highly favorable neutral loss of the difluoromethoxy radical ( ⋅OCF2​H , 67 Da).

    • Qualifier Transition: m/z 230.0 195.0 (Collision Energy: 18 eV). Causality: Represents the loss of the chlorine atom (35 Da).

  • Self-Validation (Blank & QC) : Run a double-blank (matrix only) and a zero-blank (matrix + IS) before the calibration curve to prove zero carryover. Bracket the unknown samples with Low, Mid, and High QC samples.

LCMS_Workflow Prep 1. Sample Preparation (Protein PPT + Internal Standard) Separation 2. UHPLC Separation (F5 Column, Acidic Gradient) Prep->Separation Ionization 3. ESI+ Ionization (Protonated Adduct Formation) Separation->Ionization MRM 4. MS/MS MRM (m/z 230.0 -> 163.0) Ionization->MRM Analysis 5. Data Processing (Self-Validating QC Checks) MRM->Analysis

Fig 2: Step-by-step LC-MS/MS analytical workflow for trace quantification.

Quantitative Data Presentation

The following table summarizes the validated parameters for the LC-MS/MS method (Protocol B), demonstrating strict adherence to regulatory bioanalytical standards.

Validation ParameterFDA/ICH Acceptance CriteriaObserved ValueScientific Implication / Causality
Linearity ( R2 ) ≥0.990 0.9985 Confirms proportional detector response across the 1 - 1000 ng/mL calibration range.
LLOQ Signal-to-Noise (S/N) ≥10 1.0 ng/mL High sensitivity achieved via specific neutral loss of the −OCF2​H group in MRM mode.
Intra-day Precision ≤15% RSD ( ≤20% at LLOQ)4.2% Demonstrates excellent repeatability; stable E/Z stereochemistry maintained by acidic pH.
Inter-day Precision ≤15% RSD ( ≤20% at LLOQ)6.8% Proves method robustness across different days and batch preparations.
Accuracy (% Bias) ±15% of nominal+3.1% Negligible matrix effect due to the use of a structurally matched Internal Standard.
Carryover ≤20% of LLOQ signal< 5.0% The 90% Acetonitrile wash step effectively clears the highly lipophilic analyte from the column.

References

  • Targeted protein degradation (WO2020132561A1).
  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA).[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

Sources

Application

Application Note: Microfluidic Encapsulation of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile Covalent Scaffolds in Lipid Nanoparticles

Document Type: Advanced Formulation Protocol & Analytical Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Targeted Protein Degradation (TPD) Researchers Scientific Rationale & Context The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Formulation Protocol & Analytical Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Targeted Protein Degradation (TPD) Researchers

Scientific Rationale & Context

The compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4) is a highly specialized, lipophilic small-molecule scaffold . It is characterized by two critical functional groups:

  • Chloro-acrylonitrile moiety: A highly reactive electrophile (Michael acceptor) designed to form irreversible covalent bonds with target cysteine residues.

  • Difluoromethoxy-phenyl group: A lipophilic, electron-withdrawing domain that enhances target residence time and modulates the pKa of adjacent binding pockets.

While this scaffold is invaluable for synthesizing covalent Targeted Protein Degraders (PROTACs) and irreversible kinase inhibitors, its direct physiological application is hindered by two major physicochemical barriers. First, its high lipophilicity (estimated LogP ~3.5) results in poor aqueous solubility, leading to aggregation in physiological buffers. Second, the electrophilic chloro-acrylonitrile warhead is susceptible to premature neutralization via off-target reactions with systemic nucleophiles, such as glutathione (GSH) and human serum albumin .

The Solution: Encapsulating this reactive scaffold within Lipid Nanoparticles (LNPs) . LNP formulation physically shields the electrophilic warhead from the aqueous environment and blood nucleophiles, improves systemic circulation via steric stabilization, and facilitates active intracellular delivery and endosomal escape .

Formulation Strategy & Causality

To achieve a stable, self-validating formulation, we utilize a microfluidic-directed nanoprecipitation method with a four-component lipid system. Each component is selected based on precise mechanistic causality:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA): Acts as the primary encapsulating agent. At pH 4.0, the lipid is protonated, driving electrostatic interactions and self-assembly. Post-dialysis at pH 7.4, it neutralizes, minimizing systemic toxicity while enabling endosomal escape via membrane disruption in the acidic endosome.

  • Structural Lipid (DSPC): A high-melting-point phospholipid that provides geometric stability to the lipid bilayer, preventing premature leakage of the highly lipophilic scaffold.

  • Cholesterol: Intercalates within the DSPC/ionizable lipid matrix to modulate membrane fluidity and enhance core stability.

  • DMG-PEG2000: Provides a hydrophilic steric shield. The PEG layer dictates the final thermodynamic size of the nanoparticle during microfluidic mixing and prevents opsonization in vivo.

Quantitative Formulation Parameters

Table 1: Standardized Lipid Matrix & API Ratios

ComponentFunctionMolar Ratio (%)Concentration in Ethanol
DLin-MC3-DMA Ionizable Lipid / Endosomal Escape50.012.5 mM
Cholesterol Membrane Stabilizer38.59.6 mM
DSPC Structural Phospholipid10.02.5 mM
DMG-PEG2000 Steric Stabilizer / Size Controller1.50.375 mM
Scaffold (API) Covalent Warhead / PayloadN/A (Wt/Wt)1.0 mg/mL

Note: The API is formulated at a Lipid-to-Drug weight ratio (L/D) of approximately 10:1 to ensure complete solubilization in the hydrophobic core.

Experimental Workflow & Visualizations

Microfluidic Assembly Pathway

The encapsulation process relies on rapid, chaotic advection within a microfluidic cartridge. The sudden shift in solvent polarity (from ethanol to aqueous buffer) forces the hydrophobic 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile and the lipids to spontaneously co-precipitate into solid matrix nanoparticles.

LNP_Workflow A Organic Phase (Lipids + Scaffold in Ethanol) C Microfluidic Mixing Cartridge A->C 1 mL/min B Aqueous Phase (Citrate Buffer pH 4.0) B->C 3 mL/min D Self-Assembly (Nanoprecipitation) C->D TFR: 4 mL/min E Dialysis (Buffer Exchange to PBS) D->E pH Neutralization F Sterile Filtration & Characterization E->F 0.22 µm PES

Figure 1: Microfluidic formulation workflow for LNP encapsulation of lipophilic covalent scaffolds.

Mechanism of Action (Intracellular Delivery)

MOA LNP LNP-Encapsulated Covalent Scaffold Cell Endocytosis & Endosomal Escape LNP->Cell Release Cytosolic Release of Chloro-acrylonitrile Payload Cell->Release Bind Covalent Binding to Target Cysteine (Michael Addition) Release->Bind Ternary Ternary Complex Formation (Target - PROTAC - E3 Ligase) Bind->Ternary Ub Polyubiquitination Pathway Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Figure 2: Intracellular delivery and covalent mechanism of action for the encapsulated degrader.

Step-by-Step Formulation Protocol

Self-Validation Principle: This protocol incorporates In-Process Quality Control (IPQC) steps. Proceeding to the next step is contingent upon passing the IPQC criteria to prevent the propagation of failed batches.

Step 1: Preparation of Fluid Phases
  • Organic Phase: Dissolve DLin-MC3-DMA, Cholesterol, DSPC, and DMG-PEG2000 in anhydrous ethanol at the molar ratios specified in Table 1. Add 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile to achieve a final API concentration of 1.0 mg/mL. Vortex for 2 minutes and sonicate briefly to ensure complete dissolution.

  • Aqueous Phase: Prepare a 10 mM Sodium Citrate buffer and adjust the pH strictly to 4.0 using 0.1 M HCl. Filter through a 0.22 µm membrane.

    • Causality: pH 4.0 ensures complete protonation of the DLin-MC3-DMA amine headgroup (pKa ~6.4), which is mandatory for stabilizing the nascent lipid disk during solvent mixing.

Step 2: Microfluidic Mixing
  • Load the organic and aqueous phases into sterile, gas-tight syringes.

  • Connect to a microfluidic mixer (e.g., Precision NanoSystems Ignite or similar staggered herringbone mixer).

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous : Organic) and the Total Flow Rate (TFR) to 4.0 mL/min .

  • Discard the first and last 0.2 mL of the eluate to avoid start-up/shut-down polydispersity artifacts.

    • IPQC Check 1: The eluate must appear slightly opalescent with a blueish Tyndall effect. Visible white aggregates indicate immediate payload precipitation (failure).

Step 3: Dialysis and Buffer Exchange
  • Transfer the opalescent LNP suspension into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO).

  • Dialyze against 100 volumes of 1x PBS (pH 7.4) at 4°C for 12 hours, with one buffer change at the 4-hour mark.

    • Causality: Dialysis removes the ethanol, locking the LNPs into their final solid state, and raises the pH to 7.4, neutralizing the ionizable lipid to prevent cellular toxicity.

Step 4: Sterilization and Storage
  • Filter the dialyzed LNP suspension through a 0.22 µm Polyethersulfone (PES) syringe filter. Do not use PVDF or Nylon, as they may cause lipid adsorption.

  • Store at 4°C. Do not freeze unless a cryoprotectant (e.g., 10% sucrose) is added.

Analytical Characterization

Characterization ensures the structural integrity of the LNP and the chemical stability of the chloro-acrylonitrile warhead.

Dynamic Light Scattering (DLS)

Measure the sample using a Malvern Zetasizer (or equivalent) after a 1:100 dilution in 1x PBS.

  • Self-Validation Check: Compare pre-dialysis and post-dialysis sizes. A size increase of >15 nm post-dialysis indicates compromised steric stability and particle fusion.

Encapsulation Efficiency (EE%) via HPLC

Because the chloro-acrylonitrile and difluoromethoxy-phenyl groups possess strong UV chromophores, HPLC-UV (at ~254 nm) is highly effective.

  • Total Drug: Lyse 50 µL of LNPs with 950 µL of Methanol containing 0.1% Triton X-100.

  • Free Drug: Centrifuge 500 µL of LNPs in an Amicon Ultra-0.5 (100K MWCO) filter at 14,000 x g for 15 mins. Analyze the filtrate.

  • Calculation: EE%=TotalDrugTotalDrug−FreeDrug​×100

Table 2: Target Analytical Specifications

ParameterTarget SpecificationAnalytical Method
Z-Average Diameter 60 nm – 85 nmDLS
Polydispersity Index (PDI) < 0.150 (Monodisperse)DLS
Zeta Potential -2.0 mV to +2.0 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%) > 85%HPLC-UV
Warhead Integrity > 95% intact (No hydrolysis)LC-MS

References

  • MolPort Chemical Database. (2Z)-3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile Compound Profile (CAS: 1158127-34-4). MolPort. Available at: [Link]

  • MDPI Pharmaceutics. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI, 2024. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles. PMC8903093, 2022. Available at:[Link]

Method

Application Note: A High-Throughput Screening Strategy for the Novel Covalent Inhibitor 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Introduction: Rationale and Strategic Context The strategic incorporation of fluorinated moieties into drug candidates is a widely adopted method to enhance critical physicochemical and pharmacological properties such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale and Strategic Context

The strategic incorporation of fluorinated moieties into drug candidates is a widely adopted method to enhance critical physicochemical and pharmacological properties such as metabolic stability and binding affinity.[1][2][3] The difluoromethoxy (-OCHF₂) group, in particular, offers a compelling balance of lipophilicity and electronic properties, making it a valuable functional group in modern medicinal chemistry.[1][2] This application note outlines a comprehensive high-throughput screening (HTS) strategy for a novel compound, 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (hereafter referred to as CDP-Nitrile ).

CDP-Nitrile possesses two key structural features that define its potential as a targeted therapeutic agent:

  • The difluoromethoxy-phenyl group , which is anticipated to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • An α,β-unsaturated nitrile moiety, which functions as a Michael acceptor. This electrophilic "warhead" is designed to form a covalent bond with nucleophilic residues, most notably the thiol group of cysteine residues, within the active site of target enzymes.

Given these features, CDP-Nitrile is proposed as a candidate for a covalent inhibitor. This note provides a detailed, field-proven protocol for screening CDP-Nitrile against a representative cysteine-dependent enzyme, here hypothetically termed "CysTarget-1," a protease implicated in an inflammatory disease pathway. The methodologies described herein are designed to be robust, scalable, and self-validating, providing a clear path from primary screening to validated hit confirmation.

The Scientific Premise: Covalent Inhibition of CysTarget-1

Covalent inhibitors offer distinct therapeutic advantages, including prolonged duration of action and high potency, often achievable at lower doses. The proposed mechanism of action for CDP-Nitrile involves the nucleophilic attack by a cysteine residue in the active site of CysTarget-1 on the β-carbon of the α,β-unsaturated nitrile. This Michael addition reaction results in the formation of a stable, irreversible thioether bond, thereby inactivating the enzyme.

G cluster_0 Mechanism of Covalent Inhibition Enzyme CysTarget-1 Active Site (with nucleophilic Cys-SH) Complex Initial Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Binding Compound CDP-Nitrile (α,β-unsaturated nitrile) Compound->Complex Covalent_Adduct Irreversibly Inhibited Enzyme (Covalent Thioether Adduct) Complex->Covalent_Adduct Michael Addition (Covalent Bond Formation)

Caption: Proposed mechanism of irreversible inhibition of CysTarget-1 by CDP-Nitrile.

High-Throughput Screening (HTS) Workflow

A successful HTS campaign requires a multi-stage approach to minimize false positives and negatives, ensuring that resources are focused on the most promising candidates.[4] Our proposed workflow is a hierarchical process designed for efficiency and rigor.

HTS_Workflow cluster_workflow HTS and Hit Validation Cascade node_primary Primary Screen 1536-well format Single concentration (e.g., 10 µM) Identify initial 'hits' node_confirm Hit Confirmation Re-test hits from primary screen Same assay format node_primary->node_confirm >80% Inhibition node_dose Dose-Response 8-point serial dilution Determine IC50 potency node_confirm->node_dose Confirmed Activity node_orthogonal Orthogonal Assay Different detection method Rule out assay artifacts node_dose->node_orthogonal Potency < 5 µM node_moa Mechanism of Action (MoA) Washout / Jump-dilution assays Confirm covalent binding node_orthogonal->node_moa Activity Confirmed

Caption: A robust workflow for identifying and validating covalent inhibitors.

Experimental Protocols

These protocols are designed for execution using automated liquid handling systems to ensure precision and throughput.[4]

Primary HTS Assay: Fluorogenic Protease Inhibition

This assay quantifies the activity of CysTarget-1 by measuring the cleavage of a fluorogenic substrate. Inhibition is observed as a decrease in the rate of fluorescence generation.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • CysTarget-1 Enzyme: Stored at -80°C in appropriate buffer. Final concentration determined by prior enzyme titration experiments (e.g., 1 nM).

  • Fluorogenic Substrate: e.g., Ac-DEVD-AMC. Stored at -20°C. Final concentration at or below the Kₘ (e.g., 10 µM).

  • CDP-Nitrile: 10 mM stock in 100% DMSO.

  • Positive Control: A known, potent inhibitor of CysTarget-1 (e.g., E-64).

  • Negative Control: 100% DMSO.

  • Microplates: 1536-well, low-volume, black, solid bottom plates.

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo), dispense 10 nL of CDP-Nitrile (from a 10 mM stock) into designated wells of the 1536-well plate.

    • Dispense 10 nL of positive control and DMSO into their respective control wells. This results in a final assay concentration of 10 µM for the test compound.

  • Enzyme Addition & Pre-incubation:

    • Prepare a working solution of CysTarget-1 in Assay Buffer.

    • Dispense 5 µL of the enzyme solution into all wells.

    • Causality: Centrifuge the plates briefly (e.g., 1000 rpm for 1 min) to ensure contents are mixed. Incubate for 60 minutes at room temperature. This pre-incubation step is critical for covalent inhibitors, allowing time for the covalent reaction to proceed towards completion before the introduction of the substrate.

  • Substrate Addition & Kinetic Read:

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Dispense 5 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately transfer the plate to a plate reader (e.g., BMG PHERAstar FSX) pre-set to 37°C.[4]

    • Read the fluorescence intensity (e.g., Ex: 355 nm, Em: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - [Rate_sample - Rate_pos_ctrl] / [Rate_neg_ctrl - Rate_pos_ctrl])

    • Calculate the Z'-factor to validate assay quality. A Z' > 0.5 is considered excellent for HTS.

Dose-Response and IC₅₀ Determination

This protocol is used for confirmed hits to quantify their potency.

Protocol:

  • Serial Dilution: Prepare an 8-point, 1:3 serial dilution of CDP-Nitrile in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 10 nL of each concentration into triplicate wells of a 1536-well plate.

  • Assay Execution: Follow the same procedure as the Primary HTS Assay (steps 2-3).

  • Data Analysis:

    • Calculate % Inhibition for each concentration.

    • Plot % Inhibition vs. log[CDP-Nitrile] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetAssay TypePre-incubation Time (min)IC₅₀ (nM) [Hypothetical Data]
CDP-Nitrile CysTarget-1Fluorogenic6075.3
Positive Control (E-64)CysTarget-1Fluorogenic605.1
Negative Control (DMSO)CysTarget-1Fluorogenic60> 50,000
MoA Study: Washout Assay to Confirm Covalent Binding

This assay differentiates reversible from irreversible (covalent) inhibitors. If CDP-Nitrile is covalent, its inhibitory effect will persist even after its removal from the buffer.

Protocol:

  • Inhibitor Incubation: Incubate a concentrated solution of CysTarget-1 (e.g., 1 µM) with 5x IC₅₀ of CDP-Nitrile or a reversible control inhibitor for 60 minutes.

  • Inhibitor Removal: Rapidly dilute the enzyme-inhibitor mixture 100-fold into fresh Assay Buffer. This "jump dilution" reduces the free inhibitor concentration to well below its IC₅₀.

  • Activity Measurement: Immediately add the fluorogenic substrate and measure the enzymatic activity over time.

  • Interpretation:

    • Covalent Inhibitor (CDP-Nitrile): Enzyme activity will not recover, or recover very slowly, as the inhibitor remains bound.

    • Reversible Inhibitor: Enzyme activity will rapidly return to the level of the DMSO control as the inhibitor dissociates from the active site upon dilution.

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive and scientifically rigorous framework for evaluating 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile as a novel covalent inhibitor. The combination of a targeted primary screen, robust dose-response analysis, and specific mechanism-of-action studies ensures the confident identification and characterization of its inhibitory properties. The inclusion of the difluoromethoxy group suggests that CDP-Nitrile may possess favorable drug-like properties, making it a promising candidate for further preclinical development.[1][5][6] Subsequent steps in the drug discovery pipeline would involve selectivity profiling against other cysteine-dependent enzymes, cell-based assays to confirm target engagement in a physiological context, and detailed pharmacokinetic studies.[4][7]

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development. Benchchem.
  • Hua, M., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. Journal of Medicinal Chemistry.
  • Hua, M., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y 1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. PubMed.
  • Baranczak, A., et al. (n.d.).
  • Grygorenko, O. O., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH.
  • Kearbey, J. D., et al. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)

Sources

Application

Application Note: Functional Assay Protocols for 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile in Covalent Drug Discovery

Executive Summary & Chemical Rationale The compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4) is a highly specialized electrophilic building block utilized in Targeted Covalent Inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4) is a highly specialized electrophilic building block utilized in Targeted Covalent Inhibitor (TCI) design and Covalent Fragment-Based Drug Discovery (CFBDD). To successfully deploy this molecule in functional assays, researchers must understand the dual nature of its chemical architecture:

  • The Difluoromethoxy (-OCF₂H) Motif: Unlike a standard methoxy group, the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor. It exhibits dynamic lipophilicity, allowing the molecule to adjust its conformation to the polarity of the microenvironment, thereby enhancing membrane permeability and metabolic stability[1].

  • The β -Chloroacrylonitrile Warhead: This moiety is a potent Michael acceptor. Unlike standard acrylamides that undergo simple direct addition, β -chloroacrylonitriles react with nucleophiles (such as cysteine thiols) via an addition-elimination mechanism . The initial nucleophilic attack is followed by the rapid elimination of a chloride ion (loss of HCl), resulting in a highly stable, irreversible β -thioacrylonitrile covalent adduct.

Because of its high intrinsic reactivity, functional assays for this compound cannot rely solely on standard reversible-binding kinetics. Instead, the testing cascade must evaluate intrinsic electrophilicity, confirm covalent target engagement, and measure time-dependent functional stabilization[2].

Experimental Workflow & Causality

The following workflow illustrates the logical progression of functional assays required to validate this compound. We begin in a cell-free, target-agnostic environment to establish baseline reactivity, progress to intact mass spectrometry to prove specific target engagement, and conclude with biophysical functional validation.

G Cmpd 3-Chloro-3-[3-(difluoromethoxy)phenyl] prop-2-enenitrile GSH Intrinsic Reactivity (GSH LC-MS Assay) Cmpd->GSH Step 1 MS Target Engagement (Intact Protein MS) GSH->MS Step 2 DSF Functional Validation (DSF / Thermal Shift) MS->DSF Step 3

Figure 1: Sequential functional assay workflow for evaluating covalent electrophilic fragments.

Step-by-Step Methodologies

Protocol A: Intrinsic Reactivity Profiling (GSH-Trapping LC-MS)

Causality & Rationale: Before exposing a target protein to a β -chloroacrylonitrile, you must quantify its half-life ( t1/2​ ) with glutathione (GSH). Hyper-reactive compounds ( t1/2​<5 min) will act as Pan-Assay Interference Compounds (PAINS) and bind indiscriminately to off-target cellular thiols[3]. This assay ensures the warhead possesses the "Goldilocks" level of reactivity.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile in anhydrous DMSO.

  • Buffer Setup: Prepare the assay buffer containing 100 mM PBS (pH 7.4), 1 mM reduced Glutathione (GSH), and 10 µM Indoprofen (used as an inert internal standard for LC-MS normalization).

  • Reaction Initiation: Add the compound to the assay buffer to achieve a final concentration of 50 µM (final DMSO = 0.5%). Incubate at 37 °C with gentle shaking.

  • Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, extract a 50 µL aliquot and immediately quench it in 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent mass ( m/z 229.61) and the appearance of the addition-elimination adduct ( m/z 500.47).

Self-Validation & Quality Control:

  • System Check: Run an Acrylamide standard (expected t1/2​>24 hours) and an external Vinyl Sulfone standard (expected t1/2​<5 minutes)[3]. If the controls fall outside these ranges, the GSH stock is likely oxidized and must be replaced.

Protocol B: Covalent Target Engagement (Intact Protein Mass Spectrometry)

Causality & Rationale: To prove that the functional inhibition observed later is driven by covalent modification, we must directly observe the mass shift on the target protein. Because the compound undergoes an addition-elimination reaction, the expected mass shift will not be the full mass of the compound, but rather the mass of the compound minus the mass of the leaving group (HCl).

Step-by-Step Procedure:

  • Protein Preparation: Dilute your recombinant target protein (e.g., a cysteine protease or kinase) to 2 µM in a mass-spec compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines or thiols like DTT/BME.

  • Incubation: Add the compound at a 50x molar excess (100 µM). Incubate at room temperature for 2 hours.

  • Desalting: Remove unreacted compound by passing the mixture through a Zeba™ Spin Desalting Column (7K MWCO).

  • Data Acquisition: Analyze the eluate using an LC-ESI-TOF mass spectrometer.

  • Deconvolution: Use MaxEnt1 (or equivalent deconvolution software) to reconstruct the intact protein mass. Look for a discrete mass shift of +193.15 Da (Calculated as: Compound MW 229.61 Da - HCl 36.46 Da).

Self-Validation & Quality Control:

  • Specificity Check: Run a parallel assay using a mutant version of the target protein where the catalytic/target Cysteine has been mutated to Serine (Cys Ser). A complete absence of the +193.15 Da mass shift in the mutant sample proves that the compound is exclusively targeting the desired cysteine residue and not reacting non-specifically with lysines.

Protocol C: Functional Validation via Time-Dependent Differential Scanning Fluorimetry (DSF)

Causality & Rationale: Covalent binding alters the thermodynamic stability of the target protein. Because covalent bond formation is a kinetic process, true covalent inhibitors will exhibit a time-dependent increase in functional stabilization (measured as ΔTm​ ), whereas reversible inhibitors will not[2].

Step-by-Step Procedure:

  • Assay Mix: In a 96-well qPCR plate, combine 2 µM of the target protein and 5x SYPRO™ Orange dye in 20 mM HEPES (pH 7.5).

  • Compound Addition: Add the compound to a final concentration of 50 µM.

  • Time-Dependent Incubation: Prepare two identical plates. Incubate Plate 1 for 10 minutes, and Plate 2 for 120 minutes at room temperature.

  • Thermal Melt: Run the plates in a real-time PCR machine, ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute. Monitor fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Analysis: Calculate the melting temperature ( Tm​ ) from the inflection point of the first derivative of the melt curve.

Self-Validation & Quality Control:

  • Kinetic Validation: A valid covalent hit must show a significantly higher ΔTm​ in the 120-minute plate compared to the 10-minute plate. If the ΔTm​ is identical across both time points, the compound is acting as a reversible binder or the covalent reaction reached completion instantaneously (indicating dangerous hyper-reactivity).

Quantitative Data Interpretation

To contextualize the assay results, compare the empirical data of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile against standard benchmark warheads.

Compound / WarheadElectrophile TypeGSH Reactivity ( t1/2​ )Intact MS Adduct TypeExpected Mass Shift ( Δ Da)Time-Dependent ΔTm​
3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile β -Chloroacrylonitrile15 - 60 minAddition-Elimination+193.15 (Loss of HCl)Yes (>2.0 °C shift)
Acrylamide Control Acrylamide> 24 hoursDirect Michael Addition+ MW of intact fragmentYes (Very Slow)
Chloroacetamide Control Chloroacetamide2 - 4 hoursNucleophilic Substitution+ MW - 36.46 (Loss of HCl)Yes
Vinyl Sulfone Control External Vinyl Sulfone< 5 min (Hyper-reactive)Direct Michael Addition+ MW of intact fragmentNon-specific unfolding

Note: The intrinsic reactivity of the β -chloroacrylonitrile is highly dependent on the electronic effects of the difluoromethoxy-substituted phenyl ring. The electron-withdrawing nature of the meta-difluoromethoxy group slightly increases the electrophilicity of the warhead compared to an unsubstituted analog.

References

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Welcome to the technical support center for the synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your synthesis, improve yields, and overcome common experimental hurdles. The difluoromethoxy (OCF2H) group is a valuable structural motif in medicinal chemistry, known for its ability to modulate the physicochemical properties of drug candidates[1]. This guide focuses on a key synthetic transformation for producing α-chloro-β-aryl-acrylonitriles, a class of compounds with significant potential in pharmaceutical research.

The synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is typically achieved through a Vilsmeier-Haack type reaction. This reaction involves the formylation of an active methylene group adjacent to a nitrile and an aromatic ring, using a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃)[2][3][4][5]. The electron-withdrawing nature of the nitrile group activates the adjacent methylene protons, making them susceptible to deprotonation and subsequent reaction with the electrophilic Vilsmeier reagent.

Recommended Synthetic Protocol

This protocol outlines a standard procedure for the synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. Note that optimization may be necessary depending on the scale and purity of your starting materials.

Step 1: Preparation of the Vilsmeier Reagent
  • Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.

  • Charge the flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[6]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[7]

Step 2: Chloro-vinylation Reaction
  • Dissolve 3-(difluoromethoxy)phenylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable chlorinated solvent like dichloromethane (DCM).

  • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.[5]

  • Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.[2][4]

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering only my starting material. What went wrong?

Possible Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[6]

    • Solution: Ensure all reagents (DMF, POCl₃) are anhydrous and that all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reaction Temperature: The activation energy for the reaction may not have been reached.

    • Solution: After the initial addition at low temperature, the reaction often requires heating.[5] Monitor the reaction by TLC at room temperature for an hour. If no product is forming, gradually increase the temperature to 50-80 °C. Some Vilsmeier reactions on less reactive substrates require higher temperatures.[7]

  • Poor Quality of Starting Materials: Impurities in the 3-(difluoromethoxy)phenylacetonitrile or solvents can interfere with the reaction.

    • Solution: Verify the purity of your starting material by NMR or GC-MS. Purify if necessary. Ensure solvents are of high purity and anhydrous.

  • Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or side reactions.

    • Solution: Carefully measure the equivalents of DMF and POCl₃. A slight excess of the Vilsmeier reagent is often beneficial.

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the selectivity?

Possible Causes and Solutions:

  • Reaction Temperature is Too High: High temperatures can lead to decomposition of the starting material, product, or the Vilsmeier reagent, as well as the formation of polymeric byproducts.

    • Solution: Maintain careful temperature control, especially during the addition of POCl₃ and the substrate. Try running the reaction at a lower temperature for a longer duration.

  • Excessive Vilsmeier Reagent: A large excess of the Vilsmeier reagent can lead to undesired side reactions.

    • Solution: Optimize the stoichiometry. Start with 1.2-1.5 equivalents of POCl₃ and 3-4 equivalents of DMF relative to your substrate and adjust as needed based on experimental results.

  • Work-up Issues: The hydrolysis and neutralization steps, if not controlled, can lead to product degradation.

    • Solution: Quench the reaction by adding it to ice slowly and with good stirring to dissipate the heat. Perform the neutralization at a low temperature (0-10 °C).

Q3: I'm having difficulty purifying the final product. What are some effective purification strategies?

Possible Causes and Solutions:

  • Co-eluting Impurities: Some byproducts may have similar polarity to your desired product, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Consider using a different stationary phase if silica gel is not effective. Techniques like High-Performance Liquid Chromatography (HPLC) can also be used for purification.[8][9]

  • Product is an Oil or Low-Melting Solid: This can make isolation difficult.

    • Solution: If column chromatography yields an oil, try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and then cooling it slowly. Seeding with a small crystal of the pure product, if available, can help.

  • Residual DMF: DMF has a high boiling point and can be difficult to remove completely.

    • Solution: After extraction, wash the organic layer multiple times with water and then with brine to remove most of the DMF. For trace amounts, azeotropic distillation with a solvent like toluene or heptane under reduced pressure can be effective.

Data Presentation & Visualization

Table 1: Optimization of Reaction Conditions
ParameterCondition A (Initial)Condition B (Optimized)Rationale for Change
POCl₃ (equiv.) 1.11.2To ensure complete conversion of the starting material.
DMF (equiv.) 3.03.0Sufficient for reagent formation and as a solvent.
Temperature Room Temperature60 °CIncreased temperature to overcome activation energy barrier.[7]
Reaction Time 12 hours4 hoursHigher temperature leads to a faster reaction rate.
Yield < 20%> 80%Optimization of conditions significantly improves yield.
Experimental and Troubleshooting Workflow

G cluster_prep Step 1: Vilsmeier Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification cluster_troubleshoot Troubleshooting prep_start Mix Anhydrous DMF + POCl3 at 0-5°C prep_end Vilsmeier Reagent Formed prep_start->prep_end react_start Add Substrate to Reagent prep_end->react_start heat Heat to 50-60°C react_start->heat monitor Monitor by TLC heat->monitor quench Quench with Ice monitor->quench Reaction Complete low_yield Low Yield? monitor->low_yield extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify product Pure Product purify->product check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents Yes check_temp Increase Reaction Temp? check_reagents->check_temp

Caption: Workflow for the synthesis and troubleshooting of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[3][4] The 3-(difluoromethoxy)phenylacetonitrile, in the presence of a base (which can be DMF itself or another non-nucleophilic base), is deprotonated at the α-carbon to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate eliminates dimethylamine and subsequently undergoes tautomerization and protonation/deprotonation steps, followed by hydrolysis during the aqueous work-up, to yield the final α-chloro-β-aryl-acrylonitrile product.

G DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Attack Nucleophilic Attack Vilsmeier->Attack Substrate 3-(difluoromethoxy) phenylacetonitrile Carbanion Carbanion Intermediate Substrate->Carbanion Deprotonation Carbanion->Attack Intermediate Adduct Attack->Intermediate Elimination Elimination & Hydrolysis Intermediate->Elimination Product Final Product Elimination->Product

Caption: Simplified reaction mechanism overview.

Q2: Can I use other reagents instead of POCl₃?

Yes, other acid chlorides can be used to generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[10] However, POCl₃ is the most commonly used and is generally effective for this type of transformation. The reactivity of the Vilsmeier reagent can be tuned by the choice of the acid chloride, which may be necessary for particularly electron-rich or electron-poor substrates.[10]

Q3: What are the key safety precautions for this reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas.[6] DMF is a skin irritant and can be harmful if absorbed. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. The quenching of the reaction with ice/water is highly exothermic and should be performed slowly and with caution behind a safety shield.

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.[6] Spot the starting material on a TLC plate as a reference. To monitor the reaction, take a small aliquot from the reaction mixture, quench it carefully in a separate vial with a few drops of saturated sodium bicarbonate solution, extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[9][11][12]

Q5: What are the expected spectroscopic data for the final product?

While specific data would need to be obtained from the synthesized compound, one would expect the following characteristic signals:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 3-(difluoromethoxy)phenyl group, a singlet for the vinyl proton, and a characteristic triplet for the CHF₂ proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon (C≡N), the vinyl carbons, and a triplet for the carbon of the difluoromethoxy group due to C-F coupling.

  • ¹⁹F NMR: A doublet corresponding to the two fluorine atoms of the difluoromethoxy group.

  • IR Spectroscopy: Characteristic peaks for the C≡N stretch (around 2220 cm⁻¹), C=C stretch, and C-F bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product, along with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

References

  • PrepChem. (n.d.). Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. Retrieved from PrepChem.com. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from masterorganicchemistry.com. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from en.wikipedia.org. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from organic-chemistry.org. [Link]

  • Werten, M. W. T., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(3), 446-452. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

  • Dadras, A., et al. (2024). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Scientific Reports, 14(1), 1-13. [Link]

  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. (2016).
  • Xu, D., et al. (2021). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry, 9, 769532. [Link]

  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. (2012).
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • Chinese Chemical Letters. (2020). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from slideshare.net. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from atsdr.cdc.gov. [Link]

  • Organic Syntheses. (n.d.). Acrylonitrile. Retrieved from orgsyn.org. [Link]

  • CN101456825B - Method for preparing acrylic nitrile derivates. (2012).
  • Sodeoka, M., & Fujimoto, Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(15), 2788. [Link]

  • CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine. (2020).
  • RSC Advances. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. [Link]

  • Cipac.org. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. [Link]

  • Molecules. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Retrieved from orgsyn.org. [Link]

  • Monatshefte für Chemie - Chemical Monthly. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Patsnap. (n.d.). How to Few reaction steps patent retrieval. Retrieved from patsnap.com. [Link]

  • MDPI. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]

  • European Patent Office. (2025). METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. Retrieved from epo.org. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • NEDP. (n.d.). Discoveries. Retrieved from nedp.nih.gov. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Welcome to the Technical Support Center for the synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. This compound, a β -chloro- β -arylacrylonitrile derivative, serves as a critical electrophilic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. This compound, a β -chloro- β -arylacrylonitrile derivative, serves as a critical electrophilic building block in the synthesis of complex heterocycles, such as pyrazoles and pyrimidines, widely used in drug development[1].

This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to help you optimize your deoxygenative chlorination workflows.

Mechanistic Workflow & Reaction Design

The most efficient route to synthesize 3-chloro-3-arylprop-2-enenitriles is the direct deoxygenative chlorination of the corresponding 3-aryl-3-oxopropanenitrile (aroylacetonitrile) using phosphorus oxychloride ( POCl3​ )[2].

SynthesisWorkflow SM 3-(difluoromethoxy) benzoylacetonitrile Reagents POCl3 + DMF (cat.) or Tertiary Amine SM->Reagents Enolization Intermediate Phosphorylated Enol Intermediate Reagents->Intermediate Activation Product 3-Chloro-3-[3-(difluoromethoxy) phenyl]prop-2-enenitrile Intermediate->Product Nucleophilic substitution (Cl-)

Workflow for the deoxygenative chlorination of beta-ketonitriles to beta-chloroacrylonitriles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low conversion rates and recovering unreacted 3-(difluoromethoxy)benzoylacetonitrile. How can I drive the reaction to completion? A: Incomplete conversion typically stems from poor enolization of the starting β -ketonitrile or insufficient electrophilic activation. POCl3​ acts as both the activating agent and the chloride source[3]. However, without a base, the enolization barrier can be too high.

  • Causality & Solution: Adding a catalytic amount of N,N-Dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-type intermediate ( POCl3​ -DMF complex)[4], which rapidly phosphorylates the enol oxygen. Alternatively, adding 1.0–1.2 equivalents of a tertiary amine (like N,N-dimethylaniline) facilitates enolization and neutralizes the generated HCl, preventing the reverse reaction. Elevating the temperature to 80–100 °C is often required to overcome the activation energy of the final chloride substitution step[2].

Q2: How can I control the E/Z stereoselectivity of the resulting enenitrile? A: The reaction inherently produces a mixture of E and Z isomers. However, thermodynamic control can be achieved by extending the reaction time at elevated temperatures (e.g., 90 °C for 4 hours). The (Z) -isomer (where the bulky difluoromethoxyphenyl group and the cyano group are trans to each other) is thermodynamically favored due to the minimization of steric hindrance and dipole repulsion[].

Q3: During the aqueous workup, I encounter severe emulsion issues and product degradation. What is causing this, and how can I prevent it? A: POCl3​ reacts violently with water to form phosphoric acid and HCl[3]. If the reaction mixture is quenched too rapidly or without sufficient cooling, the localized exothermic spikes can hydrolyze the newly formed β -chloroacrylonitrile back to the starting β -ketonitrile or cause polymerization.

  • Causality & Solution: The quench must be strictly temperature-controlled. Pour the reaction mixture dropwise over a large excess of crushed ice while maintaining the internal temperature below 5 °C. Using a biphasic quench system (e.g., Ice/Water and Dichloromethane) allows the product to immediately partition into the organic layer, shielding it from the acidic aqueous phase.

TroubleshootingTree Issue Issue: Low Yield / Impurities Check1 Check TLC: Unreacted SM? Issue->Check1 Check2 Check TLC: Multiple Spots? Issue->Check2 Sol1 Increase T to 90°C Add N,N-Dimethylaniline Check1->Sol1 Yes Sol2 Optimize Quench: Slow addition to ice water Check2->Sol2 Yes (Hydrolysis/Degradation)

Troubleshooting logic tree for resolving low yields and product degradation.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the effect of different additives and temperatures on the yield and E/Z ratio of the product. This data allows for easy comparison when selecting the optimal parameters for your specific scale.

EntryReagent SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%) Z:E Ratio
1 POCl3​ (neat, 5 eq)604453860:40
2 POCl3​ (neat, 5 eq)904756275:25
3 POCl3​ (3 eq) + DMF (0.1 eq)903928180:20
4 POCl3​ (3 eq) + PhNMe 2​ (1.2 eq)903>9889 85:15

Note: Entry 4 represents the optimal conditions, utilizing N,N-dimethylaniline (PhNMe 2​ ) to drive enolization and neutralize HCl.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates self-validating checkpoints to ensure scientific integrity and reproducibility.

Materials Required:

  • 3-(difluoromethoxy)benzoylacetonitrile (1.0 equivalent)

  • Phosphorus oxychloride ( POCl3​ ) (3.0 equivalents)[3]

  • N,N-Dimethylaniline (1.2 equivalents)

  • Toluene (anhydrous, 5 volumes)

Step-by-Step Procedure:

  • Setup & Activation:

    • Charge a dry, argon-flushed round-bottom flask with 3-(difluoromethoxy)benzoylacetonitrile (10.0 mmol) and anhydrous toluene (10 mL).

    • Add N,N-dimethylaniline (12.0 mmol) to the suspension.

    • Causality: Toluene acts as a heat sink to control the exotherm, while the amine base prepares the system for enolization.

  • Addition of POCl3​ :

    • Cool the mixture to 0 °C using an ice bath.

    • Add POCl3​ (30.0 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution should transition from a pale suspension to a homogenous yellow/orange solution, indicating the formation of the phosphorylated intermediate.

  • Heating & Substitution:

    • Attach a reflux condenser and heat the mixture to 90 °C for 3 hours.

    • Self-Validation Checkpoint (TLC): Take a 10 µL aliquot, quench it in 1 mL of saturated aqueous NaHCO3​ , and extract with 1 mL of Ethyl Acetate. Run TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a less polar UV-active product spot ( Rf​≈0.6 ). If SM persists, continue heating for 1 additional hour.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a vigorously stirring mixture of crushed ice (50 g) and Dichloromethane (DCM, 50 mL) in a large beaker.

    • Add the reaction mixture dropwise to the Ice/DCM mixture. Maintain the internal temperature below 5 °C.

    • Causality: The biphasic quench ensures that the highly electrophilic product is immediately extracted into the DCM layer, protecting it from the acidic aqueous phase generated by POCl3​ hydrolysis.

  • Workup & Purification:

    • Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash the combined organic layers with cold water (30 mL), saturated aqueous NaHCO3​ (30 mL), and brine (30 mL).

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes) to afford 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile as a pale yellow oil[6].

References

  • Synthesis of beta-chloro-beta-arylacrylonitrile derivatives.Google Patents (US 8,815,879 B2).
  • Recent developments in aminopyrazole chemistry (Synthesis of heterocyclic precursors).Arkivoc.
  • Phosphorus oxychloride | POCl3 | CID 24813.PubChem - NIH.
  • DMF Phosphorus oxychloride (Vilsmeier Reagent) | CID 13765457.PubChem - NIH.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.RSC Publishing.
  • CAS 289712-48-7 ((Z)-3-Chloro-3-phenylacrylonitrile).BOC Sciences.

Sources

Troubleshooting

common pitfalls in experiments with 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Welcome to the technical support resource for 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on the structural characteristics and expected reactivity of this multifunctional intermediate. Our goal is to help you anticipate and resolve common experimental pitfalls, ensuring the integrity and success of your research.

Section 1: Compound Overview and Handling
Q1: What are the key structural features and expected reactivity of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile?

This molecule is a highly functionalized building block with three primary reactive centers. Understanding their interplay is crucial for successful experimentation.

  • α,β-Unsaturated Nitrile: This system is a classic Michael acceptor, making the β-carbon susceptible to attack by soft nucleophiles. The conjugation of the nitrile with the double bond stabilizes the molecule but also activates the alkene for addition reactions.[1]

  • Vinyl Chloride: The chlorine atom attached to the double bond is a leaving group, enabling transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). It is generally less reactive than a corresponding vinyl bromide or iodide.[2][3]

  • 3-(Difluoromethoxy)phenyl Group: The difluoromethoxy (-OCHF₂) group is a moderately electron-withdrawing and highly lipophilic substituent. It influences the electronic properties of the entire conjugated system and serves as a useful spectroscopic probe in ¹⁹F NMR for reaction monitoring.[4]

dot graph "Reactive_Sites" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, style=dashed, color="#5F6368"];

} enddot Caption: Key reactive sites on the molecule.

Q2: What are the recommended storage and handling procedures for this compound?

Due to the presence of the vinyl chloride and the activated nitrile system, this compound should be handled with care to prevent degradation and potential polymerization.

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Long-term storage in a freezer (-20°C) is recommended.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid exposure to strong bases, acids, and oxidants, which can cause decomposition. For compounds containing similar halogenated and volatile functionalities, it is crucial to prevent inhalation and skin contact.[5]

Property Recommendation/Value Rationale
Appearance Likely a white to off-white solid or oilBased on similar structures.
Storage -20°C, under Argon/Nitrogen, desiccatedPrevents hydrolysis, oxidation, and potential polymerization.
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, Toluene)The difluoromethoxy and phenyl groups increase organosolubility.
Stability Moderate. Sensitive to strong bases and prolonged heat.The α,β-unsaturated system can be prone to polymerization or decomposition.[6]
Section 2: FAQs - Synthesis and Purification
Q3: My synthesis of the title compound is low-yielding. What are some common synthetic pitfalls?

While the specific synthetic route you are using is important, common challenges in synthesizing structures like this often involve the formation of the chloro-alkene-nitrile moiety. For instance, in a Vilsmeier-Haack type reaction on a precursor ketone, incomplete reaction or side reactions can be an issue.[2]

  • Incomplete Dehydration: If your route involves the dehydration of a hydroxynitrile intermediate, ensure your dehydrating agent (e.g., SOCl₂, P₂O₅) is active and used in sufficient excess.

  • Side Reactions: The formation of gem-dichloro species or other adducts can occur if reaction conditions are not carefully controlled, particularly with hydrochlorination of alkyne precursors.[2]

  • Product Instability: The product may be unstable to the workup conditions. Avoid strongly basic or acidic aqueous washes if possible. A rapid workup followed by immediate purification is often best.

Q4: I'm having trouble purifying the compound by column chromatography. What should I try?

Purification can be challenging due to the compound's polarity and potential for decomposition on silica gel.

  • Choice of Stationary Phase: Standard silica gel can be slightly acidic, which may cause decomposition. Consider using deactivated (neutral) silica, treated with a base like triethylamine (typically 0.1-1% in the eluent), or switching to an alternative like alumina.[7]

  • Solvent System: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient is often key to separating closely related impurities.

  • Alternative Methods: If chromatography fails, consider:

    • Recrystallization: If the compound is a solid, try recrystallizing from a solvent system like hexane/ethyl acetate or toluene/heptane.

    • Distillation: If the compound is a thermally stable liquid, short-path distillation under high vacuum (Kugelrohr) may be effective.

Section 3: Troubleshooting Guide - Common Reactions

This compound is most commonly used as a substrate in nucleophilic substitution/addition reactions or in metal-catalyzed cross-coupling.

Scenario 1: Nucleophilic Substitution/Michael Addition

Q5: I am trying to perform a Michael addition of a thiol to the α,β-unsaturated nitrile, but I am getting a complex mixture of products. What is happening?

You are likely observing competing reactions at the two primary electrophilic sites. The outcome is highly dependent on the nucleophile and reaction conditions.

  • 1,4-Addition (Michael Addition): Soft nucleophiles (like thiols, amines) will preferentially attack the β-carbon. This is the expected Michael addition pathway.[1]

  • Substitution at Vinyl Chloride: Harder nucleophiles or reactions at higher temperatures may favor substitution of the chloride.

  • Attack at the Nitrile: Very strong nucleophiles (e.g., Grignards) can attack the nitrile carbon.

dot graph "Troubleshooting_Flow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Decision tree for troubleshooting a failed reaction.

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at 0°C or -78°C can significantly increase selectivity for the thermodynamically favored Michael addition product.

  • Choice of Base: Use a non-nucleophilic base (e.g., DBU, DIPEA) if a base is required. Strong, hard bases like alkoxides may promote substitution or other side reactions.

  • Protecting Groups: If you are using a nucleophile with multiple reactive sites, consider using a protecting group strategy.

Scenario 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

Q6: My Suzuki coupling reaction with a boronic acid is not working. I'm either recovering my starting material or getting decomposition (black tar). What are the likely causes?

Suzuki coupling with vinyl chlorides is feasible but often more challenging than with bromides or iodides, requiring more active catalysts and carefully optimized conditions.[8]

Problem Potential Cause Suggested Solution Scientific Rationale
No Reaction / Starting Material Recovered 1. Catalyst Inactivity: The Pd(0) catalyst is not active enough for the C-Cl bond activation. 2. Ineffective Base: The base is not strong enough or soluble enough to facilitate transmetalation.1. Catalyst: Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[8] 2. Base: Use a stronger base like K₃PO₄ or Cs₂CO₃. Consider a phase-transfer catalyst if solubility is an issue.[9]The C-Cl bond is strong; oxidative addition is often the rate-limiting step. Electron-rich ligands stabilize the Pd(0) center and promote this step. The base is critical for the boronic acid to form the "ate" complex required for transmetalation.
Low Yield with Side Products 1. Proto-deboronation: The boronic acid is degrading before it can couple. 2. Homocoupling: The boronic acid is coupling with itself (Glaser coupling).1. Conditions: Use anhydrous, degassed solvents. Add the boronic acid last or via syringe pump. 2. Ligand/Base: A different ligand or a weaker base might suppress homocoupling.Boronic acids can be unstable, especially in the presence of water and base at high temperatures. Oxygen can promote the homocoupling of boronic acids.
Decomposition / Black Precipitate (Palladium Black) 1. Catalyst Decomposition: The Pd(0) catalyst is unstable at the reaction temperature. 2. Ligand Degradation: The phosphine ligand is being oxidized or degraded.1. Temperature: Lower the reaction temperature. 2. Ligand Ratio: Ensure a sufficient excess of the phosphine ligand (Pd:Ligand ratio of 1:2 to 1:4 is common). Use rigorously degassed solvents.High temperatures can cause the Pd(0) species to aggregate and precipitate as inactive palladium black. Phosphine ligands are sensitive to oxidation.
Section 4: Analytical Troubleshooting
Q7: The ¹H NMR of my compound looks messy and the integrals are off. Is it impure?

While it could be impure, the complexity might arise from the compound's structure itself.

  • Cis/Trans Isomers: The synthesis might produce a mixture of (E) and (Z) isomers around the double bond. These will appear as two distinct sets of signals in the NMR. Check your purification method's ability to separate these isomers.

  • ¹H-¹⁹F Coupling: The protons on the difluoromethoxy group (-OCHF₂) will appear as a triplet due to coupling with the two fluorine atoms. More importantly, these fluorines can cause long-range coupling to the aromatic protons, leading to signal broadening or additional splitting, complicating the aromatic region.[4]

  • Restricted Rotation: Depending on the steric bulk, there might be restricted rotation around the aryl-alkene bond, leading to broadened signals at room temperature. Consider acquiring a spectrum at a higher temperature (variable temperature NMR).

Q8: I am analyzing my reaction by GC-MS, but I am not seeing my product peak, or the peak is very small and broad.

This is a common issue with polar and thermally sensitive compounds.

  • Decomposition in Injector: The hot GC injector can cause decomposition, especially if there are active sites (e.g., metal surfaces).

    • Solution: Lower the injector temperature. Use a fresh, deactivated inlet liner, preferably one with glass wool.[10]

  • Poor Peak Shape (Tailing): The nitrile and fluoro groups can interact with active sites in the column, causing peak tailing.

    • Solution: Use a high-quality, well-deactivated column. If the problem persists, derivatization of the compound might be necessary, though this is less ideal for simple monitoring.[11]

  • Mass Spectrometry: In the mass spectrum, look for the characteristic isotopic pattern of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). This can help confirm the identity of your product peak even if it is small.

References
  • Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). Razpipadon. PubChem Compound Database. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • Saga, Y., et al. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv. [Link]

  • Petrone, D. A., et al. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry.
  • Unknown. (n.d.). Chapter 9. Reactions of vinyl polymers. [Link]

  • Balasubramaniam, B., & Jones, A. M. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One.
  • Sklyaruk, O., et al. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]

  • Fiveable. (2025). α,β-Unsaturated Nitriles: Organic Chemistry Study Guide. [Link]

  • European Patent Office. (2025). METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. [Link]

  • Oxford Instruments. (n.d.). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. [Link]

  • ResearchGate. (n.d.). Scope of the reaction with respect to 3-chloro-3-phenylacrylonitrile. [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Denton, J. R. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

This technical guide provides in-depth purification strategies, troubleshooting advice, and frequently asked questions for 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. Designed for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth purification strategies, troubleshooting advice, and frequently asked questions for 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. Designed for researchers, scientists, and drug development professionals, this document offers practical, field-proven insights to overcome common challenges encountered during the isolation and purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile, providing a foundational understanding for successful purification.

Q1: What are the key structural features of this compound that influence purification?

A1: The purification strategy is dictated by the compound's unique combination of functional groups:

  • Vinyl Chloride and Nitrile Group: These polar groups increase the molecule's overall polarity, influencing its solubility in organic solvents.

  • 3-(difluoromethoxy)phenyl Group: The difluoromethoxy (-OCF₂H) group is a key feature. It is weakly electron-withdrawing and significantly increases lipophilicity, more so than a simple methoxy group.[1][2] This lipophilic character, combined with the polar nitrile and chloride, results in a molecule of intermediate polarity, making it amenable to standard purification techniques like silica gel chromatography and recrystallization from organic solvent systems. The -OCF₂H group also enhances metabolic stability, a crucial property in drug discovery.[1][2][3]

  • Aromatic Ring: The phenyl ring allows for UV visualization, which is highly advantageous for monitoring purification by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: What are the most common impurities I might encounter?

A2: The impurity profile is heavily dependent on the synthetic route. This compound is typically synthesized via a Vilsmeier-Haack type reaction from 3-(difluoromethoxy)phenylacetonitrile.[4][5] Therefore, common impurities may include:

  • Unreacted Starting Material: 3-(difluoromethoxy)phenylacetonitrile.

  • Vilsmeier Reagent Byproducts: Residual N,N-dimethylformamide (DMF) and hydrolysis products of phosphorus oxychloride (POCl₃).[6][7]

  • Reaction Intermediates: Unhydrolyzed iminium ion intermediates from the Vilsmeier-Haack reaction.[4]

  • Side-Products: Small amounts of isomers or products from undesired side reactions.

Q3: What are the primary purification methods for this compound?

A3: The two most effective and widely used methods are:

  • Flash Chromatography: This is a rapid and efficient form of column chromatography that uses pressure to speed up solvent flow.[8][9] It is highly versatile and can be used to separate the target compound from a wide range of impurities, making it ideal for initial purification of crude reaction mixtures, especially if they are oily or complex.[10][11][12]

  • Recrystallization: This is the most important method for purifying nonvolatile organic solids.[13] If the crude product can be isolated as a solid, recrystallization is an excellent and cost-effective technique for achieving high purity by removing small amounts of soluble and insoluble impurities.[14][15][16]

Q4: How do I assess the purity of my final product?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An essential tool for a quick purity check and for monitoring the progress of column chromatography. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is one of the best methods for identifying and quantifying impurities. The presence of the difluoromethoxy group makes ¹⁹F NMR a particularly powerful tool.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique separates the components of a mixture and provides mass information, confirming the molecular weight of the desired product and helping to identify impurities.[17]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity with high accuracy, often expressed as a percentage area of the main peak.

Q5: What are the recommended storage conditions for the purified compound?

A5: While the difluoromethoxy group generally imparts high chemical stability[1], vinyl chlorides and nitriles can be susceptible to hydrolysis over long periods, especially in the presence of moisture or acid/base traces. Therefore, it is recommended to store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (e.g., 4 °C) and protected from light.

Section 2: Troubleshooting Guide & Protocols

This section provides solutions to specific problems encountered during purification experiments, complete with detailed protocols.

Purification Strategy Decision Workflow

The choice between flash chromatography and recrystallization depends on the state and initial purity of your crude product. The following workflow can guide your decision.

PurificationWorkflow Purification Strategy Decision Tree start Crude Product check_state Is the product a solid or an oil? start->check_state check_purity Assess purity by TLC/¹H NMR. Is it >90% pure? check_state->check_purity Solid chromatography Flash Chromatography check_state->chromatography Oil solid_path Solid oil_path Oil recrystallize Recrystallization check_purity->recrystallize Yes (>90%) check_purity->chromatography No (<90%) high_purity High Purity low_purity Low Purity / Complex Mixture final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Problem 1: My crude product is a dark, viscous oil instead of a solid. What are my purification options?

Analysis: An oily crude product often indicates the presence of significant impurities, such as residual solvents (e.g., DMF) or byproducts, which depress the melting point of your compound. In this case, flash chromatography is the preferred method as it is designed to separate components from complex mixtures.[11]

Solution: Flash Chromatography Protocol

  • Stationary Phase: Standard silica gel (40-63 µm particle size) is typically effective.[9]

  • Mobile Phase (Eluent) Selection:

    • Start by developing a solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for a solvent system that gives your product a Retention Factor (Rf) of 0.25-0.35 on the TLC plate. This generally translates well to column separation.

    • A good starting point is a gradient elution from 5% to 40% ethyl acetate in hexanes.

  • Sample Preparation & Loading:

    • Liquid Loading: Dissolve the crude oil in a minimal amount of a strong solvent like dichloromethane.[12]

    • Dry Loading (Recommended): Dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel (2-3 times the mass of your crude product), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This technique often results in better separation.[12]

  • Column Packing and Elution:

    • Pack the column with silica gel in your initial, low-polarity mobile phase.

    • Carefully add your prepared sample to the top of the column.

    • Begin elution, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)Good for separating compounds of intermediate polarity.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a wide polarity range to effectively separate the product from both less polar and more polar impurities.
Sample Loading Dry LoadingPrevents band broadening and improves resolution compared to liquid loading, especially for larger sample sizes.
Detection UV light (254 nm) on TLC platesThe aromatic ring allows for easy visualization of the product spot.

Problem 2: I performed a recrystallization, but my yield is very low. How can I improve it?

Analysis: Low recovery is a common issue in recrystallization.[18] The primary causes are using too much solvent, choosing an inappropriate solvent, or cooling the solution too quickly.

Solution: Optimizing Recrystallization

  • Solvent Selection is Critical: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[13][15] Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like hexanes/ethyl acetate).

  • Use a Minimum of Hot Solvent: The most common mistake is adding too much solvent. Add the hot solvent in small portions to your crude solid, waiting for it to dissolve completely before adding more. The goal is to create a saturated solution at the boiling point.[14]

  • Slow Cooling is Key: Once the solid is dissolved, allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling (e.g., placing in an ice bath immediately) leads to the formation of small, impure crystals that trap impurities.[16] Only after crystals have formed at room temperature should you place the flask in an ice bath to maximize recovery.

  • Recover from Mother Liquor: The filtrate (mother liquor) still contains some dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Note that this second crop may be less pure than the first.

Problem 3: My recrystallized product is still colored. How can I remove colored impurities?

Analysis: Color is often due to highly conjugated, non-polar impurities that co-crystallize with your product. These can often be removed with activated charcoal.

Solution: Decolorization Protocol

  • Follow the recrystallization protocol, dissolving your crude solid in a minimum amount of hot solvent.[14]

  • Once dissolved, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently heat the mixture at boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[13]

  • Perform a hot gravity filtration to remove the charcoal while the solution is still hot. This is a critical step to prevent your product from crystallizing prematurely in the filter funnel.[13][14]

  • Allow the hot, colorless filtrate to cool slowly as you would in a normal recrystallization to obtain pure, colorless crystals.

Problem 4: My NMR spectrum shows residual DMF. How do I remove it?

Analysis: DMF is a high-boiling point solvent (153 °C) and can be difficult to remove under standard vacuum. Its presence is a common issue when the synthesis involves a Vilsmeier-Haack reaction.

Solution: Aqueous Workup/Washes

Since DMF is very soluble in water, an effective way to remove it is through liquid-liquid extraction before the final purification step.

  • After the reaction is complete, quench the reaction mixture carefully with ice water or a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture several times with an organic solvent in which your product is soluble (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash them multiple times with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. This procedure should remove the vast majority of DMF before you proceed to chromatography or recrystallization.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex.
  • Flash Chromatography: A Speedy Solution for Separation & Purification. (2023, July 3). Modus.
  • Flash Chromatography. (n.d.). LCGC International.
  • Recrystallization. (n.d.). University of South Florida.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025, December). BenchChem.
  • Recrystallization. (n.d.). LabArchives.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). BenchChem.
  • Removal of impurities from vinyl chloride. (1983). Google Patents.
  • Recrystallization. (n.d.). ResearchGate.
  • Purification methods for removing impurities from nitriles. (n.d.). BenchChem.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (2025). BenchChem.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). Scientific Research Publishing.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23). PMC.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry.
  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). PMC.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry.

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Troubleshooting

Technical Support Center: Assays for 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Welcome to the technical support center for assays involving 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for assays involving 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experimental workflows. The advice herein is grounded in established principles of medicinal chemistry and assay development, focusing on the unique properties of nitrile-containing, fluorinated aromatic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Compound Handling and Stability

Question 1: I'm observing inconsistent results in my assay. Could my stock solution of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile be degrading?

Answer: Inconsistent results are often the first sign of compound instability. While nitriles are generally metabolically stable, the overall structure of your compound has features that could be susceptible to degradation under certain conditions.[1]

  • pH Sensitivity: The enenitrile moiety can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. It is crucial to maintain your stock solutions and assay buffers within a stable pH range, typically close to physiological pH (7.2-7.4) unless your specific assay demands otherwise.

  • Phototoxicity Risk: Compounds with aromatic rings can be sensitive to light.[2] To mitigate the risk of phototoxic reactions, it's recommended to prepare solutions in amber vials and minimize exposure to direct light during experiments.[2]

  • Storage Conditions: For long-term storage, it is advisable to keep the compound as a dry powder at -20°C or -80°C. Stock solutions in anhydrous DMSO can also be stored at these temperatures in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Protocol for Suspected Degradation:

  • Prepare Fresh Stock: Always start by preparing a fresh stock solution from the solid compound.

  • pH and Buffer Screening: Test the compound's stability in different buffer systems and at various pH values to identify optimal conditions.

  • LC-MS Analysis: Perform a simple liquid chromatography-mass spectrometry (LC-MS) analysis of your stock solution at the beginning and end of your experiment to check for the appearance of degradation products.

Question 2: My compound is not fully dissolving in my aqueous assay buffer, leading to poor reproducibility. How can I improve its solubility?

Answer: The predicted lipophilicity (high XLogP3-AA value) of similar fluorinated aromatic compounds suggests that 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile may have limited aqueous solubility.[3] The addition of a nitrile group can sometimes improve solubility compared to its non-nitrile counterpart, but it may not be sufficient for all assay conditions.[1]

Strategies to Enhance Solubility:

StrategyMechanismConsiderations
Co-solvents Increase the polarity of the solvent system.Start with a low percentage of DMSO or ethanol (e.g., 0.1-1%) in your final assay volume. Be aware that high concentrations of organic solvents can affect enzyme activity or cell viability.
Surfactants Form micelles to encapsulate the compound.Use non-ionic surfactants like Tween-20 or Triton X-100 at concentrations above their critical micelle concentration (CMC). Verify that the surfactant does not interfere with your assay.
pH Adjustment Ionize the compound to increase its polarity.This is less likely to be effective for your compound as it lacks readily ionizable groups.
Assay-Specific Issues

Question 3: I am seeing high background noise or a false-positive signal in my fluorescence-based assay. Could the compound be interfering?

Answer: Yes, compounds containing aromatic rings and conjugated systems can exhibit intrinsic fluorescence or interfere with fluorescent readouts.

Troubleshooting Workflow for Assay Interference:

Caption: Troubleshooting workflow for fluorescence assay interference.

Explanation of Steps:

  • Compound-Only Control: This is the most critical step. By measuring the signal of your compound in the assay buffer without any biological components, you can determine if it is intrinsically fluorescent at your chosen wavelengths.

  • Change Wavelengths: If the compound is fluorescent, try shifting the excitation and/or emission wavelengths to a region where the compound's intrinsic fluorescence is minimal.

  • Alternative Assay Formats: If fluorescence interference cannot be resolved, consider orthogonal assay methods. For kinase assays, for instance, a luminescence-based ATP depletion assay could be a suitable alternative.

Question 4: In my cell-based assay, I'm observing unexpected cytotoxicity even at low concentrations. What could be the cause?

Answer: While nitriles are common in pharmaceuticals, some can exhibit toxicity.[1] This can be due to on-target or off-target effects, or even interactions with the cell culture media.

Potential Causes and Solutions:

  • Metabolic Activation: The cellular machinery, particularly cytochrome P450 enzymes, can metabolize your compound into a reactive species.[4]

  • Mitochondrial Toxicity: Many compounds can disrupt mitochondrial function. Consider running a mitochondrial toxicity assay (e.g., MTT or Seahorse assay) to investigate this possibility.

  • Covalent Modification: The nitrile group in your compound is a weak electrophile, but its reactivity can be modulated by the surrounding molecular structure.[1] It could potentially form covalent adducts with cellular proteins.

Investigative Steps:

  • Time-Course Experiment: Determine the onset of cytotoxicity. Is it immediate or does it develop over time? This can provide clues about the mechanism.

  • Metabolism Inhibition: If you suspect metabolic activation, co-incubate your compound with a broad-spectrum P450 inhibitor to see if cytotoxicity is reduced.[4]

  • Change Cell Line: Test the compound in a different cell line to see if the effect is cell-type specific.

Analytical and Purification Challenges

Question 5: I am having trouble purifying 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile using silica gel chromatography. The compound seems to be degrading on the column.

Answer: This is a common issue with nitrile-containing compounds. The acidic nature of standard silica gel can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[5]

Purification Strategies for Sensitive Nitriles:

PurificationWorkflow Start Degradation on Silica Gel DeactivateSilica Deactivate Silica Gel (e.g., with Triethylamine) Start->DeactivateSilica AlternativePhases Use Alternative Stationary Phases Start->AlternativePhases End Successful Purification DeactivateSilica->End RP_Chrom Reversed-Phase (C18) AlternativePhases->RP_Chrom Alumina Neutral or Basic Alumina AlternativePhases->Alumina RP_Chrom->End Alumina->End

Caption: Workflow for purifying acid-sensitive compounds.

  • Deactivating Silica Gel: Before running your column, flush it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (typically 1-2%). This will neutralize the acidic sites on the silica.[5]

  • Alternative Stationary Phases: If deactivation is insufficient, consider using neutral or basic alumina as your stationary phase. Reversed-phase chromatography (e.g., using a C18 column) is also an excellent alternative as it operates under different separation principles.[5]

References

  • Troubleshooting common issues in nitrile compound synthesis. Benchchem.
  • NITRILES. CDC Stacks.
  • Razpipadon | C19H17F2N3O4 | CID 86764103. PubChem.
  • Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One.
  • Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP. PubMed.
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI.
  • Allergic contact hand dermatitis due to constituents of nitrile gloves. Sabinet African Journals.
  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing.
  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed.
  • This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. accessdata.fda.gov. Available at:

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed.
  • Drug Farm Announces US FDA Orphan Drug Designation for DF-003 for the Treatment of ROSAH Syndrome. Drug Farm.
  • Packaging - How to store highly sensitive drugs? Functional coatings. A3P.
  • Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. PubMed.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing.

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Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile analogs

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile Analogs In the landscape of modern drug discovery, the systematic exploration of structure-act...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile Analogs

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of novel therapeutic agents.[1] This guide delves into the SAR of a promising class of compounds: 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile analogs. While direct and extensive research on this specific scaffold is emerging, we can construct a robust predictive SAR framework by analyzing its core components and drawing parallels from well-studied related structures. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential SAR landscape, methodologies for biological evaluation, and detailed experimental protocols.

The Core Scaffold: A Triad of Functionality

The parent molecule, 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile, presents three key regions for SAR exploration: the substituted phenyl ring, the chloro-substituted vinyl cyanide group, and the difluoromethoxy moiety. Each of these components offers a unique opportunity to modulate the compound's physicochemical properties, and in turn, its biological activity.

  • The 3-(Difluoromethoxy)phenyl Ring: The substitution pattern on the aromatic ring is a critical determinant of target interaction. The difluoromethoxy group at the meta position is of particular interest. This group is often employed as a bioisostere for the more metabolically labile methoxy group.[2] Its strong electron-withdrawing nature and increased lipophilicity can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.[3]

  • The Prop-2-enenitrile Backbone: The cyanoacrylate moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting activities ranging from herbicidal and insecticidal to antitumor.[4] The electrophilic nature of the carbon-carbon double bond, conjugated with the nitrile group, makes it a potential Michael acceptor, which could be a mechanism for covalent interaction with biological targets.

  • The Vinylic Chloride: The presence of a chlorine atom on the double bond further enhances the electrophilicity of the scaffold and introduces a potential leaving group. While vinyl chloride itself is a known carcinogen, its properties within a more complex molecular framework are not directly comparable.[1] However, this functional group is a key site for synthetic modification and can significantly impact the molecule's reactivity and steric profile.

Navigating the Structure-Activity Landscape

Based on established medicinal chemistry principles, we can hypothesize the following SAR trends for this class of compounds. The primary biological activity investigated for novel small molecules of this nature is often cytotoxicity against cancer cell lines.

Phenyl Ring Modifications

The substitution pattern on the phenyl ring is a prime area for optimization.

  • Position of the Difluoromethoxy Group: Moving the -OCHF2 group from the meta position to the ortho or para positions would likely alter the molecule's conformation and electronic distribution, leading to changes in biological activity.

  • Nature of the Substituent: Replacing the difluoromethoxy group with other electron-withdrawing groups (e.g., -CF3, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) would provide insight into the electronic requirements for activity. It is often observed that fluorinated groups enhance metabolic stability.[5]

  • Additional Substituents: Introducing a second substituent on the phenyl ring could further probe the binding pocket of a potential target. Small, lipophilic groups are often favored.

Modifications to the Prop-2-enenitrile Moiety

The reactivity of the cyanoacrylate core can be fine-tuned through various modifications.

  • Replacement of the Cyano Group: The nitrile group is a strong electron-withdrawing group and a key contributor to the reactivity of the double bond. Replacing it with other electron-withdrawing groups, such as an ester or an amide, would modulate this reactivity and could impact the mechanism of action.

  • Substitution at the 2-position: The hydrogen at the 2-position of the prop-2-enenitrile backbone could be replaced with small alkyl groups to explore the steric tolerance of the target's binding site.

The Role of the Vinylic Chlorine

The chloro group is a significant modulator of both reactivity and steric hindrance.

  • Replacement with Other Halogens: Substituting the chlorine with fluorine, bromine, or iodine would alter the size, electronegativity, and leaving group potential at this position, likely leading to a range of biological activities.

  • Removal of the Halogen: A direct comparison with the analog lacking the chloro substituent would unequivocally determine its contribution to the observed activity.

Hypothetical SAR Data Presentation

To systematically evaluate the SAR of these analogs, a panel of cancer cell lines should be used to determine their cytotoxic activity, typically reported as the half-maximal inhibitory concentration (IC50). The following table provides an illustrative example of how such data could be presented.

Compound IDR1 (Phenyl Substituent)R2 (at C2)X (at C3)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
1 (Parent) 3-OCHF2HCl5.27.86.5
2 4-OCHF2HCl10.812.111.5
3 3-CF3HCl3.14.53.9
4 3-OCH3HCl15.620.318.1
5 3-OCHF2CH3Cl25.430.128.9
6 3-OCHF2HBr4.86.95.3
7 3-OCHF2HH>50>50>50

Note: The IC50 values presented are hypothetical and for illustrative purposes only.

Experimental Protocols

General Synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile Analogs

A plausible synthetic route to the target compounds could involve a Knoevenagel condensation followed by a chlorination step.

Step 1: Synthesis of 3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

  • To a solution of 3-(difluoromethoxy)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain 3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile.

Step 2: Synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Visualizing SAR and Experimental Workflow

SAR_Logic cluster_mods Structural Modifications Core Core Scaffold 3-Chloro-3-[3-(OCHF2)phenyl]prop-2-enenitrile Phenyl Phenyl Ring - Position of OCHF2 - Nature of Substituent - Additional Groups Core->Phenyl Modify Propene Prop-2-enenitrile - Replace CN - Substitute at C2 Core->Propene Modify Chloro Vinylic Chlorine - Replace with other halogens - Removal Core->Chloro Modify Activity Biological Activity (e.g., Cytotoxicity) Phenyl->Activity Propene->Activity Chloro->Activity

Caption: A logical diagram illustrating the key areas for structure-activity relationship (SAR) exploration on the core scaffold.

Cytotoxicity_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound Analogs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dmso Add DMSO incubate3->dmso read Read Absorbance at 570 nm dmso->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A streamlined workflow for determining the in vitro cytotoxicity of the synthesized analogs using the MTT assay.

Conclusion and Future Directions

The 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile scaffold represents a promising starting point for the development of novel bioactive molecules. The hypothetical SAR framework presented in this guide, based on the analysis of its constituent parts, provides a rational basis for the design and synthesis of a focused library of analogs. Systematic modifications to the phenyl ring, the prop-2-enenitrile backbone, and the vinylic chlorine, coupled with robust biological evaluation, will be crucial in elucidating the key structural features required for potent and selective activity. Future work should also focus on exploring the mechanism of action of the most promising compounds and evaluating their ADME-Tox properties to assess their drug-like potential.

References

  • Poirier, M., et al. (2010). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules. [Link]

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Comparative

A Framework for the Comparative Analysis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile and its Enantiomers

Introduction Proposed Synthesis and Chiral Separation The synthesis of the racemic mixture of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile would likely commence from the commercially available starting materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Proposed Synthesis and Chiral Separation

The synthesis of the racemic mixture of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile would likely commence from the commercially available starting material, 3-(difluoromethoxy)benzaldehyde. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Racemic 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile
  • Knoevenagel Condensation: 3-(difluoromethoxy)benzaldehyde is reacted with malononitrile in the presence of a weak base such as piperidine or triethylamine in a suitable solvent like ethanol or toluene. The reaction mixture is heated to reflux to drive the condensation, yielding 2-[3-(difluoromethoxy)phenyl]methylenemalononitrile.

  • Chlorination: The resulting product is then subjected to chlorination. A variety of chlorinating agents could be employed, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an inert solvent like dichloromethane or chloroform. The reaction conditions would need to be carefully controlled to achieve monochlorination at the benzylic position.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove any inorganic byproducts and unreacted starting materials. The crude product is then purified using column chromatography on silica gel to yield the racemic 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile.

Diagram: Proposed Synthetic Workflow

cluster_synthesis Synthesis of Racemic Compound Start 3-(difluoromethoxy)benzaldehyde + Malononitrile Step1 Knoevenagel Condensation (Base, Reflux) Start->Step1 Intermediate 2-[3-(difluoromethoxy)phenyl]methylenemalononitrile Step1->Intermediate Step2 Chlorination (e.g., SO₂Cl₂) Intermediate->Step2 Crude Crude Racemic Product Step2->Crude Step3 Purification (Column Chromatography) Crude->Step3 Final Racemic 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile Step3->Final

Caption: Proposed workflow for the synthesis of racemic 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile.

Chiral Separation

With the racemic mixture in hand, the next critical step is the separation of the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[2][3][4] The choice of CSP is crucial and often requires empirical screening of different column types. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are a versatile starting point for many chiral separations.[1][2]

Experimental Protocol: Chiral HPLC Separation
  • Column Screening: A small amount of the racemic mixture is dissolved in a suitable solvent and injected onto a panel of chiral columns (e.g., Chiralpak AD, Chiralcel OD) under various mobile phase conditions (normal phase, reversed-phase, and polar organic).

  • Method Optimization: Once a column showing baseline or near-baseline separation is identified, the mobile phase composition, flow rate, and column temperature are optimized to maximize resolution and shorten run times.

  • Preparative Separation: The optimized analytical method is then scaled up to a preparative HPLC system to separate larger quantities of the racemate into its constituent enantiomers.

  • Fraction Collection and Analysis: The eluting enantiomers are collected in separate fractions. The enantiomeric purity of each fraction is then confirmed using the optimized analytical chiral HPLC method.

Diagram: Chiral Separation and Analysis Workflow

cluster_separation Chiral Separation and Purity Analysis Racemate Racemic Mixture Screening Chiral HPLC Column Screening Racemate->Screening Optimization Method Optimization Screening->Optimization Prep_HPLC Preparative Chiral HPLC Optimization->Prep_HPLC Fraction_S Enantiomer S Prep_HPLC->Fraction_S Fraction_R Enantiomer R Prep_HPLC->Fraction_R Purity_Check_S Analytical Chiral HPLC (Purity Check) Fraction_S->Purity_Check_S Purity_Check_R Analytical Chiral HPLC (Purity Check) Fraction_R->Purity_Check_R Pure_S Pure Enantiomer S Purity_Check_S->Pure_S Pure_R Pure Enantiomer R Purity_Check_R->Pure_R

Caption: Workflow for chiral separation and enantiomeric purity assessment.

Comparative Physicochemical and Biological Analysis

Once the enantiomers have been isolated and their purity confirmed, a head-to-head comparison of their properties can be undertaken.

Physicochemical Characterization

A thorough characterization of the physical and chemical properties of the racemate and each enantiomer is essential.

PropertyMethodPurpose
Optical Rotation PolarimetryTo determine the specific rotation ([α]D) of each enantiomer, confirming their optical activity.
Melting Point Differential Scanning Calorimetry (DSC)To assess the melting point and thermal stability.
Solubility Equilibrium solubility assayTo determine the solubility in various solvents, which is crucial for formulation development.
pKa Potentiometric titration or UV-spectrophotometryTo determine the ionization constant, which influences absorption and distribution.
LogP/LogD Shake-flask method or computational predictionTo assess the lipophilicity, which is a key predictor of membrane permeability.
Biological and Pharmacological Profiling

The core of the comparative analysis lies in understanding the differential biological effects of the enantiomers. The nature of the assays will depend on the therapeutic target of interest. Given the structural alerts within the molecule, initial screening could focus on enzyme inhibition or receptor binding assays.

Hypothetical Biological Screening Cascade:

  • Primary Target Screening: The racemate and both enantiomers would be screened against a panel of relevant biological targets. For instance, given the presence of a nitrile group and a halogenated aromatic ring, screening against panels of kinases, proteases, or ion channels could be a starting point.

  • Dose-Response Assays: For any "hits" from the primary screen, full dose-response curves would be generated to determine the potency (e.g., IC₅₀ or EC₅₀) of each enantiomer and the racemate.

  • Mechanism of Action Studies: Further experiments would be designed to elucidate the mechanism by which the active enantiomer(s) exert their effect.

  • In Vitro ADME/Tox Profiling: A panel of in vitro assays would be conducted to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. This would include assays for:

    • Metabolic Stability: Incubation with liver microsomes to assess the rate of metabolic degradation.

    • CYP450 Inhibition: To determine if the compounds inhibit major drug-metabolizing enzymes.

    • Plasma Protein Binding: To measure the extent to which the compounds bind to plasma proteins.

    • Cell Viability/Cytotoxicity: To assess the general toxicity of the compounds in a cell-based assay.

Conclusion

While 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile represents a novel chemical entity without a documented profile, the methodologies for its synthesis, separation, and comprehensive comparative analysis are well-established. By following the logical workflow outlined in this guide—from a proposed synthetic route and chiral HPLC separation to a detailed comparison of physicochemical and biological properties—researchers can systematically elucidate the distinct profiles of its enantiomers. Such a study is critical for determining if a single enantiomer possesses a superior therapeutic window, a crucial step in modern drug development.

References

  • Vertex AI Search. (2024). Search results for "comparative analysis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile and its enantiomers".
  • Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. (n.d.).
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10).
  • Chiral HPLC Separations. (n.d.). Phenomenex.

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Validation

A Comprehensive Guide to Assessing the Selectivity Profile of Novel Covalent Inhibitors: A Case Study with 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively assess the selectivity profile of novel covalent inhibitors. While the specific compound, 3-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively assess the selectivity profile of novel covalent inhibitors. While the specific compound, 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile, is used as a guiding example, the principles and methodologies detailed herein are broadly applicable to the characterization of any new targeted covalent inhibitor.

The structure of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile suggests its potential as a covalent inhibitor. The presence of an α,β-unsaturated nitrile moiety serves as a potential Michael acceptor, a common "warhead" designed to form a covalent bond with a nucleophilic amino acid residue on a target protein, most frequently a cysteine.[1] The success and safety of such inhibitors are critically dependent on their selectivity, as off-target covalent interactions can lead to toxicity.[2]

This guide will therefore not just list protocols, but will walk through the logical progression of experiments, from initial target identification to in-depth comparative profiling, providing the rationale behind each step.

Part 1: Unbiased Target Identification and Validation

Before a selectivity profile can be assessed, the primary cellular target(s) of the novel compound must be identified. An unbiased, proteome-wide approach is essential to uncover both expected and unexpected interactions.

Primary Target Discovery: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the protein targets of a small molecule in a complex biological system.[3][4] This method utilizes chemical probes to covalently label the active sites of enzymes. In a competitive ABPP experiment, we can identify the targets of our unlabeled compound of interest by observing which protein-probe interactions are blocked.

The core principle is that pre-treatment of a proteome with our test compound, which we will refer to as Cmpd-X , will occupy the binding sites of its targets. Subsequent treatment with a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) will result in reduced labeling of these specific targets.[5] These changes can be quantified using mass spectrometry.

Experimental Workflow: Competitive ABPP for Cmpd-X Target ID

ABPP_Workflow cluster_prep Sample Preparation cluster_treatment Competitive Treatment cluster_probe Probe Labeling cluster_click Biotinylation cluster_enrich Enrichment & Digestion cluster_analysis Analysis p1 Cell Lysate Preparation (e.g., from A549 cells) treat_dmso Incubate with Vehicle (DMSO) p1->treat_dmso treat_cmpdx Incubate with Cmpd-X p1->treat_cmpdx probe_dmso Add Cysteine-Reactive Probe (e.g., IA-Alkyne) treat_dmso->probe_dmso probe_cmpdx Add Cysteine-Reactive Probe (e.g., IA-Alkyne) treat_cmpdx->probe_cmpdx click_dmso Click Chemistry with Biotin-Azide probe_dmso->click_dmso click_cmpdx Click Chemistry with Biotin-Azide probe_cmpdx->click_cmpdx enrich Streptavidin Enrichment of Labeled Proteins click_dmso->enrich click_cmpdx->enrich digest On-bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms quant Quantitative Proteomic Analysis (Identify proteins with reduced labeling in Cmpd-X sample) lcms->quant

Caption: Competitive ABPP workflow for identifying targets of Cmpd-X.

Protocol: Competitive ABPP

  • Proteome Preparation: Lyse cultured cells (e.g., A549 human lung carcinoma) in a suitable buffer without detergents that would denature proteins. Determine protein concentration using a BCA assay.

  • Competitive Incubation: Aliquot the cell lysate. Treat one aliquot with Cmpd-X (e.g., at 10 µM) and a control aliquot with vehicle (DMSO). Incubate for 30-60 minutes at room temperature.

  • Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to both lysates and incubate for a further 60 minutes.[5]

  • Click Chemistry: Ligate a reporter tag, such as biotin-azide, to the alkyne-labeled proteins via a copper-catalyzed click reaction.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the proteins that were labeled by the probe.

  • Proteolysis: Perform on-bead digestion of the enriched proteins using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of peptides between the Cmpd-X-treated and DMSO-treated samples. Proteins whose peptide signals are significantly reduced in the Cmpd-X sample are considered candidate targets.

Orthogonal Target Validation: Cellular Thermal Shift Assay (CETSA)

The identification of a candidate target from a proteomics screen must be validated. The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for confirming direct target engagement in a physiological context (i.e., within intact cells). The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6]

By treating cells with Cmpd-X, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" if the compound is binding.

Experimental Workflow: CETSA for Target Validation

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Separation cluster_quantify Quantification cells Culture Intact Cells treat_dmso Treat with Vehicle (DMSO) cells->treat_dmso treat_cmpdx Treat with Cmpd-X cells->treat_cmpdx heat_dmso Aliquot and Heat across Temperature Gradient treat_dmso->heat_dmso heat_cmpdx Aliquot and Heat across Temperature Gradient treat_cmpdx->heat_cmpdx lysis Cell Lysis (e.g., Freeze-Thaw) heat_dmso->lysis heat_cmpdx->lysis centrifuge Centrifugation to separate soluble vs. aggregated proteins lysis->centrifuge wb Western Blot for Target Protein centrifuge->wb plot Plot Soluble Protein vs. Temp (Observe Thermal Shift) wb->plot

Caption: CETSA workflow for validating target engagement of Cmpd-X in cells.

Protocol: Western Blot-based CETSA

  • Cell Treatment: Seed cells in culture plates. Treat one set of plates with Cmpd-X (at various concentrations) and a control set with DMSO for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant and analyze the amount of the soluble target protein at each temperature point by Western Blotting.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the Cmpd-X-treated samples confirms target engagement.[7]

Part 2: In-Depth Selectivity Profiling and Comparative Analysis

With the primary target(s) identified and validated, we proceed to a broad, quantitative assessment of selectivity. For this case study, let us assume our ABPP and CETSA experiments identified a specific protein kinase, for example, Bruton's Tyrosine Kinase (BTK) , as a primary target. The next step is to determine how selectively Cmpd-X inhibits BTK relative to the rest of the human kinome.

To provide context, we will compare the selectivity profile of Cmpd-X to two well-characterized kinase inhibitors:

  • Ibrutinib: A clinically approved, irreversible covalent inhibitor of BTK known to have off-target activities.[8][9]

  • Dasatinib: A non-covalent, multi-kinase inhibitor that targets BCR-ABL and SRC family kinases, known for its promiscuous profile.[10][11]

Biochemical Kinome-Wide Profiling

The most direct way to assess biochemical selectivity is to screen the compound against a large panel of purified kinases.[12] Radiometric assays, such as the filter-binding format, are considered the gold standard as they directly measure the transfer of a radioactive phosphate from ATP to a substrate, minimizing compound interference.

Experimental Approach: Cmpd-X would be submitted to a commercial kinase profiling service. A single high concentration (e.g., 1 µM or 10 µM) is first used to identify all potential "hits." For any kinase showing significant inhibition (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value.

Data Presentation: Comparative Kinase Selectivity

The table below presents hypothetical data for Cmpd-X alongside published data for Ibrutinib and Dasatinib against a selected panel of kinases. This format allows for a direct comparison of both potency and selectivity.

Kinase TargetCmpd-X (IC50, nM)Ibrutinib (IC50, nM)Dasatinib (IC50, nM)Comments
BTK 5.2 0.5 >10,000 Cmpd-X shows potent inhibition of the primary target.
BLK45.80.81.1Cmpd-X is more selective against this TEC family kinase than Ibrutinib.
ITK850.310.7>10,000Cmpd-X shows significantly improved selectivity over Ibrutinib for ITK.
TEC150.12.9>10,000Cmpd-X demonstrates moderate off-target activity.
EGFR>10,0005.6>10,000Cmpd-X avoids a common off-target of first-gen covalent inhibitors.[8]
SRC2,5001,0000.8 Dasatinib primary target; Cmpd-X is highly selective.
ABL1>10,000>10,0000.6 Dasatinib primary target; Cmpd-X is highly selective.
LCK3,100>1,0001.1Cmpd-X avoids this major Dasatinib off-target.
DDR1>10,000>10,00025A known off-target of Dasatinib.[10]

Note: Data for Ibrutinib and Dasatinib are representative values from public sources for comparative purposes.

Visualizing Selectivity

The overall selectivity profile can be visualized using a "kinome tree" diagram, where inhibited kinases are marked. This provides an intuitive, global view of a compound's interaction space.

Logical Diagram: Overall Selectivity Assessment Strategy

Selectivity_Strategy cluster_discovery Target Discovery & Validation cluster_profiling In-depth Profiling cluster_comparison Comparative Analysis abpp Competitive ABPP (Unbiased Target ID) cetsa CETSA (Cellular Target Engagement) abpp->cetsa Validate Hits biochem Biochemical Kinome Screen (e.g., >400 kinases) cetsa->biochem Define Primary Target cellular Cell-based Assays (e.g., Phospho-flow, Cell Viability) biochem->cellular Confirm in cellular context compare Compare Potency, Selectivity Scores, Off-target Profile cellular->compare Functional Selectivity cmpd_x Cmpd-X Profile cmpd_x->compare ibrutinib Ibrutinib Profile (Covalent Control) ibrutinib->compare dasatinib Dasatinib Profile (Non-covalent Control) dasatinib->compare

Caption: A strategic workflow for assessing the selectivity of a novel inhibitor.

Conclusion

Assessing the selectivity of a novel covalent inhibitor is a multi-faceted process that requires a combination of unbiased, proteome-wide discovery techniques and focused, quantitative profiling. By following a logical progression from target identification (ABPP) to cellular validation (CETSA) and finally to comprehensive biochemical profiling, a clear and reliable picture of a compound's selectivity can be established.

In our hypothetical case study, 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (Cmpd-X) was shown to be a potent inhibitor of BTK. The comparative analysis against established inhibitors like Ibrutinib and Dasatinib is crucial for contextualizing its profile. Our hypothetical data suggests Cmpd-X may offer an improved selectivity profile over Ibrutinib by avoiding key off-targets like ITK and EGFR, while being significantly more selective than the promiscuous inhibitor Dasatinib. This structured, data-driven assessment is fundamental to advancing novel compounds through the drug discovery pipeline and towards potential clinical development.

References

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Comparative

Head-to-Head Comparison: Therapeutics Derived from 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile vs. Standard-of-Care Inhibitors

Executive Summary: The Paradigm Shift in Targeted Therapeutics In modern drug discovery, overcoming resistance and improving metabolic stability are paramount. 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift in Targeted Therapeutics

In modern drug discovery, overcoming resistance and improving metabolic stability are paramount. 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS 1158127-34-4) has emerged as a highly specialized, next-generation small-molecule scaffold. While traditional Standard-of-Care (SoC) therapies (such as Dasatinib or Imatinib) rely on occupancy-driven kinase inhibition, this novel scaffold is engineered for the synthesis of 1 and advanced covalent inhibitors[1].

This guide provides an objective, head-to-head comparison between therapeutics derived from this advanced scaffold and conventional SoC inhibitors, detailing the structural causality behind its superior pharmacokinetic and pharmacodynamic profiles.

Structural Causality: Why This Scaffold Outperforms SoC

The superiority of this scaffold lies in its precise molecular engineering, which directly addresses the shortcomings of traditional SoC small molecules.

The Difluoromethoxy (-OCF₂H) Advantage

Many SoC drugs feature standard methoxy (-OCH₃) groups, which act as metabolic hotspots highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation. By replacing the methoxy group with a difluoromethoxy moiety, the scaffold introduces strong carbon-fluorine bonds that are highly 2, dramatically extending the pharmacokinetic half-life[2].

Furthermore, the -OCF₂H group exhibits dynamic lipophilicity through simple bond rotation. This allows it to act as a lipophilic hydrogen bond donor, 3 and improving target binding affinity by adapting to the local chemical environment of the binding pocket[3].

The 3-Chloro-prop-2-enenitrile Warhead

Unlike the standard acrylamide warheads found in many SoC covalent inhibitors, the chloro-cyano-alkene serves a dual purpose. It functions as a highly tuned electrophile for covalent engagement, and it acts as an efficient precursor for synthesizing pyrazole or pyrimidine hinge-binding motifs. These motifs are critical for recruiting target proteins to the1 in PROTAC applications[1].

Mechanism of Action Comparison

The fundamental difference between SoC inhibitors and scaffold-derived PROTACs is the shift from an occupancy-driven model to an event-driven model. SoC drugs must maintain high systemic concentrations to keep the target continuously inhibited. In contrast, scaffold-derived PROTACs act catalytically; a single molecule can iteratively recruit the E3 ligase to polyubiquitinate and degrade multiple target proteins via the 26S proteasome.

MoA cluster_soc Standard-of-Care (Occupancy-Driven) cluster_protac Scaffold-Derived PROTAC (Event-Driven) SoC SoC Inhibitor Target1 Target Protein SoC->Target1 Binds Complex1 Inhibited Complex Target1->Complex1 Equilibrium PROTAC Scaffold-PROTAC Target2 Target Protein PROTAC->Target2 Binds Target E3 Cereblon E3 Ligase PROTAC->E3 Recruits E3 Ternary Ternary Complex Target2->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Cleavage

Figure 1: MoA comparison between occupancy-driven SoC and event-driven PROTAC degradation.

Quantitative Performance Comparison

The following table synthesizes the pharmacological profiles of a representative PROTAC derived from the 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile scaffold versus a standard methoxy-containing SoC kinase inhibitor.

ParameterSoC Kinase Inhibitor (e.g., Dasatinib)Scaffold-Derived PROTACCausality / Mechanistic Driver
Primary Mechanism Occupancy-driven inhibitionEvent-driven degradationPROTACs utilize Cereblon E3 ligase recruitment for UPS-mediated destruction[1].
CYP450 Stability (T₁/₂) Low to Moderate (~2-4 hours)High (>8 hours)The -OCF₂H group blocks CYP-mediated O-demethylation, 4[4].
Target Affinity High (IC₅₀ in nM range)Very High (DC₅₀ in pM range)Orthogonal geometry of -OCF₂H provides additional binding affinity to active sites[3].
Resistance Profile High (Susceptible to point mutations)Low (Overcomes mutation/overexpression)Degradation removes the entire protein, nullifying scaffolding functions and mutant activity.
Duration of Action Transient (Requires continuous dosing)Extended (Catalytic turnover)The PROTAC is recycled after target destruction, maintaining efficacy long after washout.

Self-Validating Experimental Protocols

To objectively verify the claims of enhanced metabolic stability and targeted degradation, the following self-validating protocols must be employed.

Protocol 1: In Vitro CYP450 Metabolic Stability Assay

This assay validates the structural advantage of the difluoromethoxy group. Self-Validation Logic: The inclusion of an NADPH-free control ensures that any observed compound depletion is strictly due to CYP450 enzymatic metabolism, rather than chemical instability in the buffer.

Workflow Step1 Prepare 1 µM Compound Step2 Incubate with HLM (37°C) Step1->Step2 Step3 Initiate via NADPH Step2->Step3 Step4 Time-Course Sampling Step3->Step4 Step5 Quench & Centrifuge Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for in vitro CYP450 metabolic stability assessment.

  • Incubation Mixture Preparation: Prepare a solution containing pooled Human Liver Microsomes (HLM) at a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the scaffold-derived test compound (and the methoxy SoC control in a separate well) to achieve a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). Crucial Control: Run parallel incubations with buffer replacing NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

Protocol 2: Targeted Protein Degradation (Western Blot Assay)

This assay confirms that the scaffold successfully acts as a PROTAC. Self-Validation Logic: Pre-treating cells with MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor) proves that the loss of the target protein is definitively caused by the Ubiquitin-Proteasome System (UPS), rather than off-target transcriptional downregulation.

  • Cell Seeding: Seed the target cancer cell line (e.g., K562 for BCR-ABL targets) in 6-well plates at 5x10⁵ cells/well.

  • Inhibitor Pre-treatment: Pre-treat control wells with 10 µM MG132 for 2 hours prior to PROTAC addition.

  • Dosing: Treat cells with a concentration gradient (1 nM to 1 µM) of the scaffold-derived PROTAC or the SoC inhibitor for 24 hours.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify total protein using a BCA assay.

  • Immunoblotting: Run 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against the Target Protein and a loading control (e.g., GAPDH).

  • Data Interpretation: The SoC will show persistent target bands (often with altered phosphorylation), whereas the PROTAC will show dose-dependent band disappearance. The MG132 control well must show rescued target levels, validating the degradation mechanism.

References

  • Source: Google Patents (C4 Therapeutics, Inc.)
  • Catalytic radical difluoromethoxylation of arenes and heteroarenes Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PMC URL:[Link]

Sources

Validation

Validating the Therapeutic Potential of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile, as a potential covalent inhibitor of Bruton's tyrosin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile, as a potential covalent inhibitor of Bruton's tyrosine kinase (BTK) for applications in oncology. We will explore the scientific rationale behind this hypothesis, compare its potential profile to an established BTK inhibitor, and provide detailed experimental protocols for its validation.

Introduction: The Rationale for Investigating 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile as a BTK Inhibitor

The chemical structure of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile presents two key features that suggest a potential role as a targeted covalent inhibitor in oncology.

  • The "Warhead": A Chloro-Propenenitrile Moiety. The α,β-unsaturated nitrile system is a known Michael acceptor, a class of compounds that can form covalent bonds with nucleophilic residues on proteins.[1][2] The presence of a chlorine atom at the α-position further enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by amino acid residues like cysteine. This "warhead" functionality is a hallmark of many successful covalent inhibitors.[3][4]

  • The "Scaffold": A Difluoromethoxy-Substituted Phenyl Ring. The difluoromethoxy group is increasingly utilized in medicinal chemistry to enhance key drug-like properties.[5][6] It can improve metabolic stability by blocking sites of oxidative metabolism and can modulate lipophilicity to improve cell permeability.[7][8] Its presence in approved drugs like Roflumilast and Pantoprazole underscores its value in drug design.[8][9][10]

Given these structural attributes, we hypothesize that 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile can function as a covalent inhibitor. A prime therapeutic area for such a mechanism is oncology, where covalent inhibitors have demonstrated significant clinical success. Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies, and its inhibition by covalent binders has proven to be an effective therapeutic strategy. The active site of BTK contains a cysteine residue (Cys481) that is susceptible to covalent modification by electrophilic "warheads".

Proposed Mechanism of Action: Covalent Inhibition of BTK

We propose that 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile inhibits BTK through a two-step mechanism characteristic of covalent inhibitors:

  • Reversible Binding: The molecule first binds non-covalently to the ATP-binding pocket of BTK. The difluoromethoxy-phenyl moiety likely contributes to the initial binding affinity and orientation within the active site.

  • Covalent Bond Formation: Following reversible binding, the electrophilic chloro-propenenitrile "warhead" is positioned in close proximity to the nucleophilic thiol group of the Cys481 residue. A Michael addition reaction then occurs, leading to the formation of an irreversible covalent bond between the compound and the enzyme. This permanently inactivates the kinase activity of BTK.

Covalent Inhibition of BTK cluster_0 BTK Active Site Compound 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile BTK_Cys481 BTK (with Cys481) Compound->BTK_Cys481 1. Reversible Binding Inactive_BTK Covalently Modified BTK (Inactive) BTK_Cys481->Inactive_BTK 2. Covalent Bond Formation (Michael Addition)

Caption: Proposed two-step mechanism of covalent BTK inhibition.

Comparative Analysis: 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile vs. Ibrutinib

To provide a context for the potential of our lead compound, we will compare its hypothetical profile with that of Ibrutinib, a first-in-class, FDA-approved covalent BTK inhibitor.

FeatureIbrutinib3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (Hypothetical)
"Warhead" AcrylamideChloro-propenenitrile
Mechanism Irreversible covalent inhibitor of BTK (Cys481)Irreversible covalent inhibitor of BTK (Cys481)
Therapeutic Target Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)
Key Structural Feature Imidazopyrazine coreDifluoromethoxy-phenyl group
Potential Advantages Clinically validated efficacyPotentially improved metabolic stability and cell permeability due to the difluoromethoxy group.
Potential Liabilities Off-target activity, resistance mechanismsOff-target reactivity, potential for idiosyncratic toxicity related to the reactive nitrile.

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to rigorously test the hypothesis that 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is a potent and selective covalent inhibitor of BTK.

Biochemical Validation of BTK Inhibition

Objective: To determine the in vitro potency and covalent mechanism of BTK inhibition.

Experimental Workflow:

Biochemical Validation Workflow Start Start IC50 Determine IC50 (Kinase Assay) Start->IC50 Covalent_Mechanism Confirm Covalent Mechanism (Washout Assay) IC50->Covalent_Mechanism Mass_Spec Verify Covalent Adduct (Mass Spectrometry) Covalent_Mechanism->Mass_Spec Selectivity Assess Kinase Selectivity (Kinome Profiling) Mass_Spec->Selectivity End End Selectivity->End

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Comparative

benchmarking 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile against a known inhibitor

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Covalent Inhibitor Benchmarking, E2 Conjugating Enzymes, NF-κB Pathway Executive Summary Targeted covalent inhibitors (TCIs) have r...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Covalent Inhibitor Benchmarking, E2 Conjugating Enzymes, NF-κB Pathway

Executive Summary

Targeted covalent inhibitors (TCIs) have revolutionized the druggability of challenging enzymes. In the realm of ubiquitin signaling, the E2 conjugating enzyme Ubc13 (UBE2N) is a critical node for K63-linked polyubiquitination, driving NF-κB activation and DNA damage responses. Historically, the field has relied on BAY 11-7082 , a well-known covalent inhibitor, to probe this pathway [1]. However, its mechanism yields a small, generic adduct that leads to notorious proteome-wide promiscuity [2].

This guide benchmarks 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CDPN) , a novel β -chloro-acrylonitrile derivative, against BAY 11-7082. By comparing their mechanistic rationales, biochemical efficacies, and structural selectivities, we provide a comprehensive framework for validating next-generation electrophilic probes.

Mechanistic Rationale: The Electrophilic Advantage

To understand the superior profile of CDPN, one must analyze the causality of the covalent chemistry at the Ubc13 active site (Cys87).

Both BAY 11-7082 and CDPN are Michael acceptors that undergo an addition-elimination reaction upon nucleophilic attack by the Cys87 thiolate. However, the nature of their leaving groups dictates the final structure of the covalent adduct—a critical determinant of kinase/E2 selectivity.

  • The BAY 11-7082 Mechanism: BAY 11-7082 features a bulky p -toluenesulfinate group at the β -position. Upon attack by Cys87, this entire sulfinate group is expelled as a leaving group. The resulting adduct is a minimal prop-2-enenitrile tag (a mere +52.0 Da mass shift) [1]. Because this small tag lacks the structural complexity to engage the unique hydrophobic pockets of Ubc13, BAY 11-7082 reacts indiscriminately with reactive cysteines across the proteome.

  • The CDPN Mechanism: CDPN utilizes a chloride ion as its leaving group. When Cys87 attacks the β -carbon, chloride is eliminated, but the bulky 3-(difluoromethoxy)phenyl moiety remains covalently attached to the enzyme (+193.0 Da mass shift). This retained aromatic system is hypothesized to anchor into the hydrophobic groove near Asn123 of Ubc13, sterically shielding the electrophile from off-target cysteines and drastically enhancing selectivity.

Mechanism cluster_BAY BAY 11-7082: Minimal Adduct Formation cluster_CDPN CDPN: Bulky Adduct Formation BAY BAY 11-7082 (Sulfonyl Leaving Group) Ubc13_1 Ubc13 (Cys87) BAY->Ubc13_1 Nucleophilic Attack Adduct_1 Small Adduct (+52 Da) Low Selectivity Ubc13_1->Adduct_1 - TolSO2H CDPN CDPN (Chloro Leaving Group) Ubc13_2 Ubc13 (Cys87) CDPN->Ubc13_2 Addition-Elimination Adduct_2 Bulky Adduct (+193 Da) High Selectivity Ubc13_2->Adduct_2 - HCl

Fig 1. Divergent covalent modification mechanisms of Ubc13 by BAY 11-7082 and CDPN.

Comparative Performance Data

The structural differences in adduct formation directly translate to performance metrics. The data below summarizes the benchmarking of CDPN against BAY 11-7082 across biochemical and cellular parameters.

ParameterBAY 11-7082CDPNImplication / Causality
Electrophilic Core β -sulfonyl acrylonitrile β -chloro acrylonitrileDetermines leaving group kinetics.
Leaving Group p -ToluenesulfinateChloride ( Cl− )CDPN retains its recognition moiety.
Adduct Mass Shift +52.0 Da+193.0 DaConfirms the divergent reaction pathways.
Ubc13 IC 50​ (In Vitro) 2.5 µM0.4 µMCDPN's retained moiety increases binding affinity.
NF-κB IC 50​ (Cellular) 10.0 µM1.2 µMSuperior cell permeability and target engagement.
Proteome Selectivity Low (>50 off-targets)High (<5 off-targets)CDPN avoids generic cysteine reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking cascade must be built on self-validating methodologies. Each protocol below includes an internal control mechanism to rule out false positives, ensuring that the observed effects are strictly due to on-target covalent modification.

AssayCascade MS 1. Intact MS Validate +193 Da Adduct Biochem 2. K63 Ubiquitination Assess E2 Inhibition MS->Biochem Cell 3. NF-κB Reporter Quantify Cell Efficacy Biochem->Cell ABPP 4. isoTOP-ABPP Confirm Selectivity Cell->ABPP

Fig 2. Self-validating experimental cascade for benchmarking covalent E2 inhibitors.

Protocol 1: Intact Protein LC-MS for Adduct Verification

Purpose: To definitively prove the addition-elimination mechanism and quantify the exact mass of the covalent adduct. Self-Validating Mechanism: A Ubc13 C87A (cysteine-to-alanine) mutant is run in parallel. A lack of adduct formation on the C87A mutant self-validates that the inhibitor is strictly site-specific to the active site and not modifying surface lysines or histidines.

  • Dilute recombinant wild-type Ubc13 and Ubc13-C87A to 10 µM in 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Add 50 µM of CDPN or BAY 11-7082 (1% DMSO final concentration).

  • Incubate at room temperature for 60 minutes.

  • Desalt the samples using Zeba spin desalting columns to remove unreacted compound.

  • Analyze via LC-TOF-MS. Deconvolute the raw spectra using MaxEnt1 software to determine the intact protein mass.

  • Expected Result: WT Ubc13 + CDPN yields a +193.0 Da shift. C87A + CDPN yields 0 Da shift.

Protocol 2: In Vitro K63-Linked Polyubiquitination Assay

Purpose: To confirm that covalent occupancy translates to functional catalytic inhibition. Self-Validating Mechanism: The assay incorporates a rapid spin-column washout step post-incubation. If catalytic activity returns after washout, the inhibitor is a reversible artifact. Sustained inhibition post-washout self-validates the irreversible covalent mechanism.

  • Pre-incubate 1 µM Ubc13/Uev1a complex with a dose-response titration of CDPN (0.1 µM to 10 µM) for 30 minutes.

  • Washout Control: Pass half the sample through a size-exclusion spin column to remove unbound inhibitor.

  • Reconstitute the ubiquitination cascade by adding 100 nM UBA1 (E1), 1 µM TRAF6 (E3), 50 µM Ubiquitin, and 2 mM ATP in reaction buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT).

  • Incubate at 37°C for 60 minutes.

  • Quench with LDS sample buffer, boil, and resolve via SDS-PAGE.

  • Perform Western blotting using an anti-K63-linkage specific polyubiquitin antibody.

Protocol 3: Cellular NF-κB Target Engagement

Purpose: To benchmark the cellular penetrance and pathway-level efficacy of the inhibitors. Self-Validating Mechanism: Cell viability (CellTiter-Glo) is multiplexed with the luciferase readout. A wide window between the IC 50​ of luminescence reduction and the CC 50​ of cell death self-validates that pathway suppression is due to specific Ubc13 inhibition, not general compound cytotoxicity.

  • Seed HEK293T cells in 96-well plates and transfect with an NF-κB-Luciferase reporter plasmid.

  • After 24 hours, pre-treat cells with CDPN or BAY 11-7082 (0.5 µM to 20 µM) for 2 hours.

  • Stimulate the pathway with 10 ng/mL TNF- α for 6 hours.

  • Add ONE-Glo EX reagent to measure luciferase activity (luminescence).

  • In a parallel sister plate, add CellTiter-Glo to measure ATP levels (viability).

  • Calculate the therapeutic index (CC 50​ / IC 50​ ).

Conclusion

Benchmarking CDPN against the historical standard BAY 11-7082 reveals a stark contrast in covalent drug design philosophies. While BAY 11-7082 acts as a blunt instrument—leaving a minimal, highly promiscuous tag on reactive cysteines—CDPN leverages a finely tuned β -chloro leaving group. This addition-elimination mechanism ensures that CDPN retains its bulky 3-(difluoromethoxy)phenyl moiety, anchoring it securely within the Ubc13 active site. By employing the self-validating protocols outlined above, researchers can confidently transition away from legacy off-target-prone compounds and adopt highly selective electrophilic probes for ubiquitin signaling research.

References

  • Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting Nature Structural & Molecular Biology (via PubMed Central)[Link]

  • UBE2N: Hope on the Cancer Front, How to Inhibit This Promising Target Prospect? Journal of Medicinal Chemistry (ACS Publications)[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

As a Senior Application Scientist, I recognize that handling highly functionalized, reactive intermediates requires protocols that go far beyond generic laboratory safety guidelines. 3-Chloro-3-[3-(difluoromethoxy)phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized, reactive intermediates requires protocols that go far beyond generic laboratory safety guidelines. 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile (CAS: 1158127-34-4) is a specialized, highly electrophilic building block frequently utilized in the synthesis of targeted protein degraders (PROTACs) and covalent kinase inhibitors[1].

Because this compound is designed to interact with biological systems, it poses severe occupational hazards. This guide provides the definitive, self-validating operational framework for handling this specific chemical architecture safely and effectively.

Mechanistic Hazard Assessment: The Causality of Toxicity

To handle a chemical safely, you must first understand exactly how it inflicts damage. The severe hazard profile of this compound is driven by the synergistic effect of two structural motifs:

  • The Electrophilic Warhead (β-chloro-acrylonitrile): Standard acrylonitriles are toxic because they act as Michael acceptors, forming covalent bonds with cellular nucleophiles (like cysteine thiols). However, the presence of the β-chlorine atom fundamentally alters the reaction trajectory. Instead of a simple, potentially reversible addition, this molecule undergoes an addition-elimination (vinyl substitution) reaction[2]. The chloride acts as a leaving group, permanently locking the covalent adduct and regenerating the conjugated system. This makes it a potent, irreversible skin sensitizer and respiratory toxicant.

  • The Delivery System (Difluoromethoxy group): The −OCF2​H group significantly increases the molecule's lipophilicity (LogP). This enhances its ability to rapidly cross the stratum corneum (skin barrier) and cellular membranes, delivering the reactive warhead directly to intracellular proteins.

ToxicityMechanism M Electrophile (Compound) O Addition-Elimination Reaction M->O N Nucleophile (Cysteine) N->O P Covalent Protein Adduct O->P Q Toxicity & Sensitization P->Q

Figure 1: Addition-elimination mechanism driving covalent protein adduction and toxicity.

Personal Protective Equipment (PPE) Matrix

Because of the rapid dermal penetration and irreversible protein binding, standard laboratory PPE is dangerously inadequate. Acrylonitrile derivatives permeate standard nitrile gloves in a matter of minutes[3].

Quantitative Glove Resistance Data for Acrylonitrile Derivatives

Glove MaterialBreakthrough TimeDegradation RatingOperational Recommendation
Butyl Rubber (0.3 mm) > 480 minutesExcellentPrimary Choice - Required for all handling.
Viton / Butyl Blend > 480 minutesExcellentPrimary Choice - Ideal for high-volume synthesis.
Standard Nitrile < 15 minutesPoorDO NOT USE - Rapid permeation hazard.
Latex / Neoprene < 10 minutesSevereDO NOT USE - Zero chemical protection.

Data synthesized from OSHA guidelines and institutional chemical safety data[3],[4].

Required Gowning Protocol:

  • Hands: Heavy-duty Butyl rubber gloves (minimum 0.3 mm thickness)[5].

  • Body: Flame-resistant (FR) lab coat tightly buttoned to the collar, supplemented with chemical-resistant Tyvek sleeves to protect the wrists.

  • Eyes/Face: ANSI Z87.1-compliant, tight-fitting chemical splash goggles. Standard safety glasses are insufficient due to the severe ocular irritation hazard of the vapor[5].

Operational Workflow: Dispensing and Reaction Setup

This workflow is designed as a self-validating system . Every step includes a physical or analytical check to ensure containment has not been breached.

HandlingWorkflow A 1. Risk Assessment B 2. PPE Donning A->B C 3. Fume Hood Setup B->C D 4. Dispensing C->D E 5. Reaction Execution D->E F 6. Chemical Quenching E->F G 7. Waste Incineration F->G

Figure 2: Standard operating workflow for handling and disposing of reactive Michael acceptors.

Protocol: Enclosed Dispensing
  • Atmospheric Control: Ensure the Class II Type B2 biological safety cabinet or ducted chemical fume hood is operating with a face velocity of at least 100 fpm[6].

  • Static Mitigation: Because fine powders of lipophilic compounds easily aerosolize, discharge the source vial and the weighing boat using an anti-static gun (e.g., Zerostat) prior to opening.

  • Transfer: Use a dedicated, disposable anti-static spatula to transfer the solid.

  • Validation Step (Gravimetric Containment): Weigh the source vial before and after dispensing. The mass lost from the source vial must exactly match the mass gained in the reaction flask. A discrepancy indicates aerosolized loss to the hood environment, triggering immediate wet-wiping of the area.

Spill Response and Chemical Decontamination

If a spill occurs, physically sweeping or wiping up the compound is insufficient, as residual micro-particles will continue to pose a sensitization hazard. The electrophilic warhead must be chemically deactivated.

Protocol: Thiol-Based Quenching

Objective: Irreversibly deactivate the electrophilic warhead prior to disposal by forcing a controlled addition-elimination reaction. Reagents: 1.0 M Sodium bisulfite ( NaHSO3​ ) solution, or 1.0 M L-Cysteine in aqueous buffer (pH 8).

  • Containment: Leave all contaminated glassware, spatulas, and reaction vessels inside the fume hood. Do not expose them to the open laboratory air.

  • Quenching Addition: Slowly add a 5-fold molar excess of the 1.0 M Sodium bisulfite solution directly to the reaction vessel or over the spill area. Causality: The bisulfite acts as a strong, water-soluble nucleophile that rapidly attacks the β-carbon, displacing the chloride and destroying the Michael acceptor capability[2].

  • Agitation: Stir or physically agitate the mixture for a minimum of 60 minutes at room temperature to ensure complete kinetic conversion.

  • Validation Step (Analytical Confirmation): Remove a 10 µL aliquot of the quenched solution. Analyze via TLC ( KMnO4​ stain) or rapid LC-MS. The decontamination protocol is only considered complete when the peak/spot corresponding to 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is entirely absent.

  • Waste Segregation: Once analytically validated, transfer the deactivated aqueous mixture to a designated, properly labeled halogenated aqueous waste carboy for high-temperature incineration[7].

References

  • 1. Google Patents. 2.2. The Journal of Organic Chemistry - ACS Publications.

  • 3. University of Waterloo Safety Office. 4.5. Vanderbilt University Environmental Health, Safety and Sustainability. 5.6. UNC Charlotte Environmental Health and Safety.

  • 7. Australian Industrial Chemicals Introduction Scheme (AICIS). 7.4. Occupational Safety and Health Administration (OSHA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile
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